Product packaging for 2,3-Difluorocinnamic acid(Cat. No.:CAS No. 236746-13-7)

2,3-Difluorocinnamic acid

Numéro de catalogue: B042454
Numéro CAS: 236746-13-7
Poids moléculaire: 184.14 g/mol
Clé InChI: NVQHKPLMLCHFSU-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2O2 B042454 2,3-Difluorocinnamic acid CAS No. 236746-13-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 207981-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluorocinnamic Acid: Properties, Synthesis, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid poised to be a significant building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions. This guide offers a comprehensive technical overview of its chemical and physical properties, details robust synthetic protocols, explores its reactivity, and discusses its potential as a versatile scaffold for the development of novel therapeutics and advanced materials. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this compound.

Core Physicochemical Properties

The introduction of fluorine atoms onto an aromatic ring significantly alters the molecule's electronic landscape. In this compound, the strong electron-withdrawing nature of the fluorine atoms modulates the acidity of the carboxylic acid, the reactivity of the alkene, and the electron density of the phenyl ring. These properties are critical for its application in synthesis and drug design.[1] The core physicochemical properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid
CAS Number 207981-48-4
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 200-202 °C
pKa (Predicted) 4.10 ± 0.10
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF); sparingly soluble in water.[2]

Synthesis and Mechanism

The synthesis of cinnamic acid derivatives is well-established in organic chemistry, with several named reactions providing reliable routes. For this compound, the most direct and industrially relevant methods start from 2,3-difluorobenzaldehyde. The Perkin and Heck reactions are particularly noteworthy.

The Perkin Reaction: A Classic Condensation Approach

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] It provides a direct route to the α,β-unsaturated carboxylic acid.

Perkin_Reaction cluster_reactants Reactants cluster_process Process aldehyde 2,3-Difluorobenzaldehyde condensation Aldol-type Condensation aldehyde->condensation anhydride Acetic Anhydride anhydride->condensation base Sodium Acetate (Base Catalyst) base->condensation hydrolysis Hydrolysis condensation->hydrolysis product 2,3-Difluorocinnamic Acid hydrolysis->product

Caption: General workflow of the Perkin reaction for synthesis.
Step-by-Step Experimental Protocol: Perkin Reaction

  • Rationale: This protocol utilizes a classic condensation reaction that is robust and requires relatively common laboratory reagents. The high temperature drives the reaction towards completion. Anhydrous conditions are critical as the base catalyst, sodium acetate, can be deactivated by moisture.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol), acetic anhydride (14.4 g, 141 mmol), and anhydrous sodium acetate (5.77 g, 70.4 mmol).

  • Reaction Execution: Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature with vigorous stirring for 5 hours.

  • Work-up and Isolation: Allow the mixture to cool to approximately 100 °C and pour it into 200 mL of water. Boil the resulting mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If an oily layer is present (unreacted aldehyde), add a small amount of sodium bisulfite to form the solid addition product.

  • Purification: Filter the hot solution. To the clear filtrate, add activated charcoal and boil for 10 minutes. Filter the hot solution again. Acidify the filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.

  • Final Product Collection: Cool the mixture in an ice bath. Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

SpectroscopyExpected FeaturesRationale & Comparative Insights
¹H NMR δ ~12.5 ppm (s, 1H): Carboxylic acid proton.δ 7.5-8.0 ppm (d, 1H): Vinylic proton α to the carbonyl.δ 6.5-7.0 ppm (d, 1H): Vinylic proton β to the carbonyl.δ 7.2-7.8 ppm (m, 3H): Aromatic protons.The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. The aromatic region will show complex multiplets due to both H-H and H-F coupling.[4][5]
¹³C NMR δ ~167-170 ppm: Carboxylic acid carbonyl carbon.δ ~140-155 ppm (dd): Aromatic carbons C2 and C3 (directly bonded to F).δ ~115-145 ppm: Vinylic and other aromatic carbons.The carbons directly attached to fluorine will exhibit large coupling constants (¹JC-F ≈ 240-260 Hz) and appear as doublets of doublets due to coupling with two different fluorine atoms. The carbonyl carbon is significantly deshielded.[6][7][8]
FT-IR ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.ν ~1680-1710 cm⁻¹ (strong): C=O stretch.ν ~1620-1640 cm⁻¹: C=C alkene stretch.ν ~1100-1300 cm⁻¹ (strong): C-F stretch.The broad O-H band is characteristic of hydrogen-bonded carboxylic acids. The C=O and C=C stretches are sharp and strong. The presence of strong absorptions in the C-F region is a key indicator of fluorination.[9][10][11]
Mass Spec. M⁺ at m/z 184.03: Molecular ion peak.Key Fragments: Loss of -OH (m/z 167), loss of -COOH (m/z 139).Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak. Common fragmentation pathways for cinnamic acids include the loss of the hydroxyl and entire carboxyl groups.[12]

Reactivity and Synthetic Potential

This compound possesses three key reactive sites: the carboxylic acid, the alkene double bond, and the difluorinated aromatic ring. This trifecta of functionality makes it a highly versatile building block for synthesizing more complex molecules.

  • Carboxylic Acid Group: This group can readily undergo esterification, amidation, or reduction. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack compared to non-fluorinated cinnamic acid.[1][2]

  • Alkene Double Bond: The double bond is susceptible to a range of addition reactions, including catalytic hydrogenation to form the corresponding propanoic acid derivative, as well as halogenation. It can also participate in cycloaddition reactions, such as [2+2] photodimerization.[2][13]

  • Aromatic Ring: While the C-F bond is very strong, the fluorine atoms direct electrophilic aromatic substitution and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Reactivity mol This compound cooh Carboxylic Acid mol->cooh alkene Alkene Double Bond mol->alkene ring Difluorophenyl Ring mol->ring ester Esterification / Amidation cooh->ester reduction_cooh Reduction to Alcohol cooh->reduction_cooh hydrogenation Hydrogenation alkene->hydrogenation cycloaddition [2+2] Cycloaddition alkene->cycloaddition snar SNAr Reactions ring->snar

Caption: Key reactive sites and potential transformations.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound are not yet widely reported, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorination can enhance metabolic stability, increase binding affinity by forming hydrogen bonds or dipole interactions, and improve membrane permeability.[14][15] Cinnamic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[16][17]

The true value of this compound lies in its role as a versatile scaffold. For instance, its isomer, trans-3,4-difluorocinnamic acid, is a key precursor for synthesizing potent 5-HT₃ antagonists used in antiemetic therapies and for developing radiosensitizers for cancer treatment.[14][18] It is highly probable that the 2,3-difluoro isomer can be similarly employed to generate libraries of novel compounds for screening against a wide range of biological targets.

Scaffold cluster_apps Potential Therapeutic Areas start This compound (Core Scaffold) process Combinatorial Synthesis (Amidation, Esterification, etc.) start->process library Diverse Chemical Library process->library app1 Anticancer Agents library->app1 Screening app2 Antimicrobial Agents library->app2 Screening app3 CNS Agents library->app3 Screening app4 Advanced Materials library->app4 Polymerization

Caption: Role as a scaffold for generating chemical diversity.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for the compound and its isomers, it should be treated as an irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[15]

References

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide has been developed for trans-3,4-Difluorocinnamic acid (CAS No. 112897-97-9) due to a lack of extensive, publicly available technical literature for 2,3-Difluorocinnamic acid (CAS No. 207981-48-4). The principles, protocols, and applications discussed herein for the 3,4-isomer are representative of fluorinated cinnamic acids and provide a valuable framework for researchers in the field.

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical structural motif in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid backbone profoundly alters the molecule's physicochemical and biological properties. This includes modifications to its metabolic stability, binding affinity for biological targets, and lipophilicity, making it a highly valuable intermediate in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, and notable applications in drug development, particularly in the realms of oncology and inflammatory diseases.

Core Physicochemical and Spectroscopic Profile

Accurate characterization of trans-3,4-Difluorocinnamic acid is fundamental for its effective use in synthesis and drug design. The key properties are summarized below.

Table 1: Physicochemical Properties of trans-3,4-Difluorocinnamic Acid

PropertyValue
CAS Number 112897-97-9
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 194-198 °C
Purity ≥98% (typically determined by GC or HPLC)
IUPAC Name (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
Synonyms trans-3-(3,4-Difluorophenyl)acrylic acid

Table 2: Spectroscopic Data Highlights for trans-3,4-Difluorocinnamic Acid

SpectroscopyKey Data Highlights
¹H NMR Spectrum is consistent with the expected structure, showing characteristic signals for the vinylic and aromatic protons.
¹³C NMR Spectrum aligns with the molecular structure, with distinct signals for the carboxylic acid, olefinic, and aromatic carbons, often showing characteristic C-F couplings.
Mass Spectrometry (GC-MS) The molecular ion peak (m/z) is typically observed at 184, corresponding to the molecular weight of the compound. Common fragments may include the loss of the carboxylic group.
Infrared (IR) Spectroscopy Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching vibrations for the alkene and aromatic ring.

Synthesis of trans-3,4-Difluorocinnamic Acid: A Comparative Overview of Key Methodologies

Several robust synthetic methods are available for the preparation of trans-3,4-Difluorocinnamic acid. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The most prominent and versatile routes are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel-Doebner Condensation

This is a highly efficient and widely used method for synthesizing α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products aldehyde 3,4-Difluorobenzaldehyde product trans-3,4-Difluorocinnamic Acid aldehyde->product Condensation & Decarboxylation malonic Malonic Acid malonic->product catalyst Pyridine (base/solvent) Piperidine (catalyst) catalyst->product heat Heat (Reflux) heat->product co2 CO2 product->co2 byproduct h2o H2O product->h2o byproduct

Caption: Knoevenagel-Doebner condensation pathway.

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine, which acts as both the solvent and a basic catalyst.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure trans-3,4-Difluorocinnamic acid. Dry the purified product under vacuum.[2]

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.

Experimental Protocol: Perkin Reaction

  • Reactant Charging: Combine 3,4-difluorobenzaldehyde (1.0 equivalent), acetic anhydride (3.0 equivalents), and anhydrous potassium acetate (2.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Thermal Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Hydrolysis and Precipitation: After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.[3]

Heck Reaction

The Heck reaction offers a modern and versatile approach for the synthesis of substituted alkenes from aryl halides and alkenes, catalyzed by a palladium complex.

Experimental Protocol: Heck Reaction

  • Reaction Assembly: In a sealed tube or Schlenk flask under an inert atmosphere, combine 1-bromo-3,4-difluorobenzene (1.0 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.0 equivalents) in a suitable solvent such as DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours.

  • Extraction and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure trans-3,4-Difluorocinnamic acid.[3]

Applications in Drug Discovery and Development

The unique electronic properties conferred by the difluoro substitution pattern make trans-3,4-Difluorocinnamic acid a valuable precursor for the synthesis of a variety of biologically active molecules.

Synthesis of 5-HT₃ Receptor Antagonists

Derivatives of trans-3,4-Difluorocinnamic acid have been successfully incorporated into the synthesis of potent 5-HT₃ receptor antagonists. These antagonists are crucial in the management of nausea and vomiting, particularly those induced by chemotherapy. A common synthetic strategy involves the Curtius rearrangement of an acyl azide derived from trans-3,4-Difluorocinnamic acid to form an isocyanate, which then undergoes cyclization to form a substituted isoquinolone scaffold.[4]

G start trans-3,4-Difluorocinnamic Acid acyl_azide Acyl Azide Formation start->acyl_azide isocyanate Curtius Rearrangement (Isocyanate formation) acyl_azide->isocyanate cyclization Intramolecular Cyclization isocyanate->cyclization isoquinolone Substituted Isoquinolone (5-HT3 Antagonist Precursor) cyclization->isoquinolone

Caption: Synthetic workflow for isoquinolone-based 5-HT₃ antagonists.

Development of Radiosensitizers for Cancer Therapy

trans-3,4-Difluorocinnamic acid has also been utilized as a key building block in the synthesis of psammaplin A derivatives, which have shown promise as radiosensitizers for human lung cancer. The incorporation of the difluorocinnamic acid moiety into these molecules can enhance their efficacy in making cancer cells more susceptible to radiation therapy.[4]

Conclusion

trans-3,4-Difluorocinnamic acid stands out as a strategically important and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through several well-established organic reactions, and the presence of the difluorophenyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and reactivity of this compound is essential for the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Difluorocinnamic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Cinnamic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing drug-like properties.[1][2] The unique electronic characteristics of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Cinnamic acids and their derivatives, a class of compounds with a broad spectrum of biological activities, serve as versatile scaffolds in drug discovery. When functionalized with fluorine, these molecules present a compelling opportunity for the development of novel therapeutics. This guide provides an in-depth technical exploration of a specific, yet significant, member of this class: 2,3-Difluorocinnamic acid. We will delve into its molecular architecture, provide a robust protocol for its synthesis, and discuss its potential applications in the pharmaceutical sciences, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutic agents.

Molecular Structure and Physicochemical Properties of this compound

This compound, systematically named (E)-3-(2,3-difluorophenyl)prop-2-enoic acid, possesses a well-defined molecular structure that dictates its chemical behavior and biological interactions. The molecule consists of a difluorinated phenyl ring attached to an acrylic acid moiety. The trans or (E) configuration of the double bond is the thermodynamically more stable isomer.

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and application in synthetic and biological studies.

PropertyValueReference
IUPAC Name (E)-3-(2,3-difluorophenyl)prop-2-enoic acid[5]
CAS Number 207981-48-4[5]
Molecular Formula C₉H₆F₂O₂[5]
Molecular Weight 184.14 g/mol [5]
Appearance White to off-white solid
Melting Point Expected to be in the range of other difluorocinnamic acid isomers (e.g., 194-196 °C for the 3,4-isomer)[6]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.

Synthesis of this compound via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a highly efficient and widely employed method for the synthesis of α,β-unsaturated carboxylic acids.[7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This approach is particularly well-suited for the preparation of this compound from its corresponding aldehyde precursor, 2,3-difluorobenzaldehyde.

Rationale for Experimental Choices

The selection of the Knoevenagel-Doebner condensation is predicated on its typically high yields and stereoselectivity for the (E)-isomer.[8]

  • 2,3-Difluorobenzaldehyde: This is the foundational building block that incorporates the desired difluorophenyl moiety. Its synthesis from 1,2-difluorobenzene provides a direct route to the necessary precursor.[9]

  • Malonic Acid: This serves as the active methylene compound, providing the two-carbon unit that will form the acrylic acid backbone.

  • Pyridine: Acts as a basic catalyst to facilitate the deprotonation of malonic acid and as a solvent for the reaction.

  • Piperidine: A small amount of this stronger base is often used as a co-catalyst to accelerate the initial condensation step.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 2_3_Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Reaction Heat to Reflux (e.g., 100-115°C) 2_3_Difluorobenzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Pyridine_Piperidine Pyridine (Solvent) Piperidine (Catalyst) Pyridine_Piperidine->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Ice/HCl Mixture Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Knoevenagel-Doebner synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 115°C) for 2-4 hours. The evolution of carbon dioxide should be observed as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for this purpose.

¹H NMR Spectroscopy (Expected Data)

The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.6Doublet1HAr-H
~7.4Multiplet1HAr-H
~7.2Multiplet1HAr-H
~7.8Doublet1H=CH-Ar
~6.5Doublet1H=CH-COOH
¹³C NMR Spectroscopy (Expected Data)

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be observed as splitting of the carbon signals.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~150 (dd)C-F
~148 (dd)C-F
~145=CH-Ar
~128Ar-CH
~125 (d)Ar-CH
~120=CH-COOH
~118 (d)Ar-CH
Infrared (IR) Spectroscopy (Expected Data)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1680-1710StrongC=O stretch (conjugated carboxylic acid)
1620-1640MediumC=C stretch (alkene)
1450-1600MediumC=C stretch (aromatic)
1000-1400StrongC-F stretch
Mass Spectrometry (Expected Data)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
184.03[M]⁺ (Molecular Ion)
167.03[M-OH]⁺
139.02[M-COOH]⁺

Applications in Drug Development and Medicinal Chemistry

The incorporation of a 2,3-difluoro substitution pattern on the phenyl ring of cinnamic acid offers several potential advantages in the design of new therapeutic agents.

Modulation of Physicochemical Properties
  • Lipophilicity: The two fluorine atoms can significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Acidity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets and its pharmacokinetic properties.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By introducing fluorine atoms at the 2 and 3 positions, these sites are blocked from oxidative metabolism, which can lead to a longer half-life and improved in vivo efficacy of drug candidates derived from this scaffold.

Potential Therapeutic Applications

Derivatives of fluorinated cinnamic acids have shown promise in various therapeutic areas. For instance, other isomers of difluorocinnamic acid have been utilized as key intermediates in the synthesis of:

  • Anticancer agents: As precursors to radiosensitizers that enhance the efficacy of radiation therapy.[3]

  • Anti-inflammatory drugs: By serving as building blocks for compounds that may modulate inflammatory pathways.[1]

  • 5-HT₃ Antagonists: For the development of antiemetic drugs used in conjunction with chemotherapy.[1]

The unique electronic and steric properties of the 2,3-difluoro substitution pattern may offer novel opportunities for designing selective and potent inhibitors of various enzymes and receptors.

Drug_Development_Logic Start This compound Scaffold Properties Enhanced Lipophilicity Increased Metabolic Stability Modulated Acidity Start->Properties Fluorine Substitution Applications Potential Therapeutic Applications Properties->Applications Leads to Outcomes Improved Pharmacokinetics Enhanced Biological Activity Novel Drug Candidates Applications->Outcomes Results in

Caption: Rationale for using this compound in drug development.

Conclusion

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique molecular structure, conferred by the specific placement of two fluorine atoms on the phenyl ring, offers a compelling combination of enhanced metabolic stability and modulated physicochemical properties. The robust and efficient synthesis via the Knoevenagel-Doebner condensation makes this compound readily accessible for further derivatization and biological evaluation. As the demand for more effective and safer therapeutics continues to grow, the exploration of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the future of drug development. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the potential of this promising molecule.

References

A Comprehensive Spectroscopic Guide to 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluorocinnamic acid is a halogenated derivative of cinnamic acid, a key intermediate in the shikimic acid pathway in plants.[1] The incorporation of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods for the unambiguous characterization of fluorinated compounds like this compound are paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of trans-2,3-Difluorocinnamic acid. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for complete characterization. The spin-½ nucleus of ¹⁹F is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a powerful tool.[2][3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the vinylic and aromatic protons. The presence of two electronegative fluorine atoms on the benzene ring significantly influences the chemical shifts and introduces complex splitting patterns through ¹H-¹⁹F coupling.

  • Vinylic Protons (H-α and H-β): These protons appear as doublets due to their coupling to each other (JHα-Hβ), which is typically large for a trans configuration (~16 Hz). Each doublet is further split by couplings to the aromatic protons and the fluorine atoms.

  • Aromatic Protons (H-4, H-5, H-6): These protons reside in a complex region. Their chemical shifts are shifted downfield due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine atoms further deshields these protons. Crucially, they will exhibit splitting not only from adjacent protons but also from the fluorine atoms over multiple bonds (JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon skeleton. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (JCF), which splits the signals of the carbons bonded to or near the fluorine atoms.[4][5]

  • Carbonyl Carbon (C=O): This signal appears far downfield, typically in the 165-170 ppm range for α,β-unsaturated carboxylic acids.

  • Aromatic Carbons (C-1 to C-6): These carbons appear in the aromatic region (~110-160 ppm). The carbons directly bonded to fluorine (C-2 and C-3) will show very large one-bond coupling constants (¹JCF) and appear as doublets or doublet of doublets. Other aromatic carbons will show smaller two-, three-, or four-bond couplings.[6]

  • Vinylic Carbons (C-α and C-β): These carbons are also found in the downfield region, typically between 115-145 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is indispensable for confirming the identity and purity of fluorinated compounds. It offers a wide chemical shift range and provides direct information about the electronic environment of the fluorine atoms.[2]

  • Chemical Shifts: The two fluorine atoms (F-2 and F-3) are in different chemical environments and will thus appear as two distinct signals.

  • Coupling: The primary splitting pattern will be a doublet for each fluorine signal, arising from the three-bond coupling to each other (³JFF). Each of these signals will be further split by smaller couplings to the nearby aromatic and vinylic protons.

Predicted NMR Spectroscopic Data Summary
Nucleus Position Predicted Chemical Shift (ppm) Splitting Pattern Predicted Coupling Constants (Hz)
¹H -COOH~12.0 - 13.0br s-
H-β~7.6 - 7.8ddJHβ-Hα ≈ 16; JHβ-H(aromatic) ≈ small
H-4, H-5, H-6~7.2 - 7.6mComplex H-H and H-F couplings
H-α~6.4 - 6.6dJHα-Hβ ≈ 16
¹³C C=O~168(t)Small JCF coupling may be observed
C-β~142(t)Small JCF coupling may be observed
C-1, C-4, C-5, C-6~115 - 135mVarious JCF couplings
C-2, C-3~145 - 155dd¹JCF ≈ 250; ²JCF, ³JFF
C-α~120(t)Small JCF coupling may be observed
¹⁹F F-2, F-3~ -110 to -150dm³JFF, various JHF

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are illustrative and can vary with solvent and concentration.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, self-validated NMR data.

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. c. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

  • Instrument Calibration: a. Lock the spectrometer on the deuterium signal of the solvent. b. Shim the magnetic field to achieve optimal homogeneity. A standard line shape on the lock signal (e.g., for CDCl₃) should be achieved.

  • ¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Ensure the spectral width covers the expected range (e.g., 0-14 ppm). c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation. d. Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse program (e.g., zgpg30). b. Set a wider spectral width (e.g., 0-200 ppm). c. Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C. d. A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative accuracy, especially for quaternary carbons.

  • ¹⁹F NMR Acquisition: a. Tune the probe to the ¹⁹F frequency. b. Acquire a standard one-pulse ¹⁹F spectrum, often with proton decoupling to simplify the spectra. c. Set an appropriate spectral width based on the expected chemical shifts for fluoroaromatics (e.g., -100 to -180 ppm).[2]

  • Data Validation: a. Verify that the TMS signal (if used) is at 0.00 ppm for both ¹H and ¹³C spectra. b. Check the solvent residual peak for its correct chemical shift and line shape as an indicator of shimming quality. c. Ensure the signal-to-noise ratio is adequate for the identification of all expected signals and couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation P1 Weigh Sample (5-10 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Lock & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A2->A3 A4 Acquire 19F Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectra (TMS / Solvent) D2->D3 D4 Integrate & Analyze Coupling D3->D4 Final Final D4->Final Final Structure Confirmation

Caption: Workflow for acquiring and processing multi-nuclear NMR data.

Chapter 2: Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features from the carboxylic acid, the alkene, the aromatic ring, and the carbon-fluorine bonds.

  • O-H Stretch: The carboxylic acid O-H bond presents as a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹, due to extensive hydrogen bonding.[1]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1680-1700 cm⁻¹. Conjugation with the C=C double bond lowers this frequency compared to a saturated carboxylic acid.

  • C=C Stretches: Absorptions for the alkene and aromatic C=C bonds will appear in the 1630-1450 cm⁻¹ region.

  • C-F Stretches: The C-F bonds give rise to strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Key IR Vibrational Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
CarbonylC=O Stretch1680 - 1700Strong, Sharp
AlkeneC=C Stretch~1630Medium
AromaticC=C Stretch~1580, ~1470Medium-Strong
AromaticC-H Bending (oop)900 - 675Strong
FluoroaromaticC-F Stretch1100 - 1300Strong

Data compiled from general IR correlation tables and spectra of similar compounds.[1][9][10]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is a critical self-validation step; the background should be a flat line with minimal absorbance.

  • Sample Application: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. b. Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The spectral range should be set to 4000-400 cm⁻¹.

  • Data Processing and Validation: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Validate the spectrum by identifying the characteristic broad O-H stretch and the strong C=O stretch, confirming the presence of the carboxylic acid moiety.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. The molecular weight of this compound (C₉H₆F₂O₂) is 184.14 g/mol .

Expected Fragmentation Pathway

In electron ionization (EI-MS), cinnamic acid derivatives undergo characteristic fragmentation.[11] The molecular ion (M⁺˙) is expected at m/z 184. Key fragmentation steps would likely involve:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z 167.

  • Loss of formic acid (HCOOH) or (H₂O + CO): [M - 46]⁺, leading to a peak at m/z 138.

  • Loss of a carboxyl radical (•COOH): [M - 45]⁺, leading to a peak at m/z 139.

  • Decarboxylation (loss of CO₂): [M - 44]⁺˙, leading to a peak at m/z 140.

The presence of the stable aromatic ring means that fragments containing the difluorophenyl group will be prominent.

Mass Spectrometry Data Summary
m/z Value Proposed Fragment Identity Notes
184[C₉H₆F₂O₂]⁺˙Molecular Ion (M⁺˙)
167[M - •OH]⁺Loss of hydroxyl radical
140[M - CO₂]⁺˙Loss of carbon dioxide
139[M - •COOH]⁺Loss of carboxyl radical
119[C₇H₄F₂]⁺Fragment corresponding to difluorophenyl acetylene
Experimental Protocol: Acquiring an ESI-MS Spectrum

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: a. Calibrate the mass analyzer using a known calibration standard (e.g., sodium trifluoroacetate) to ensure mass accuracy. This is a crucial validation step. b. Set the instrument to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻ at m/z 183) is often highly sensitive.

  • Infusion and Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). c. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ or [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments.

  • Data Validation: a. Verify that the observed mass of the molecular ion is within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments) of the calculated exact mass (184.0336).

MS_Fragmentation cluster_frags Primary Fragments M Molecular Ion [C9H6F2O2]+• m/z = 184 F1 [M - •OH]+ m/z = 167 M->F1 - •OH F2 [M - CO2]+• m/z = 140 M->F2 - CO2 F3 [M - •COOH]+ m/z = 139 M->F3 - •COOH

Caption: Plausible EI-MS fragmentation pathway for this compound.

Chapter 4: Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their true power lies in their combined application. An integrated approach is essential for the unambiguous confirmation of the structure of this compound.

The logical workflow is as follows:

  • Mass Spectrometry confirms the molecular weight (184 g/mol ) and elemental formula.

  • IR Spectroscopy confirms the presence of key functional groups: a carboxylic acid (broad O-H, C=O), an alkene (C=C), an aromatic ring, and C-F bonds.

  • ¹³C NMR confirms the carbon count (9 distinct signals) and provides insight into the electronic environment and connectivity through C-F couplings.

  • ¹H NMR confirms the proton count and provides detailed connectivity information through H-H and H-F coupling patterns, establishing the trans stereochemistry of the alkene.

  • ¹⁹F NMR provides the definitive "fluorine fingerprint," confirming the presence of two distinct fluorine atoms and their ortho relationship on the aromatic ring through their mutual coupling.

This synergistic process leaves no ambiguity about the compound's identity and purity.

Integrated_Analysis MS Mass Spectrometry (m/z = 184.03) Result_MS Confirms: Molecular Formula (C9H6F2O2) MS->Result_MS IR IR Spectroscopy Result_IR Confirms: -COOH, C=C, Aromatic, C-F IR->Result_IR NMR_H 1H NMR Result_NMR_H Confirms: Proton Environment, trans-Alkene NMR_H->Result_NMR_H NMR_C 13C NMR Result_NMR_C Confirms: 9 Unique Carbons, C-F Connectivity NMR_C->Result_NMR_C NMR_F 19F NMR Result_NMR_F Confirms: 2 Fluorine Atoms, Ortho-Substitution NMR_F->Result_NMR_F Final Unambiguous Structure This compound Result_MS->Final Result_IR->Final Result_NMR_C->Final Result_NMR_H->Final Result_NMR_F->Final

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear example of the synergy between modern analytical techniques. Through the systematic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS, a complete and unambiguous structural profile can be established. The key identifying features include the molecular ion at m/z 184, characteristic carboxylic acid and C-F stretches in the IR spectrum, and the complex but informative coupling patterns in the multi-nuclear NMR spectra. This guide provides the foundational data, protocols, and interpretive logic necessary for researchers to confidently identify and utilize this important fluorinated building block in their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluorocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting NMR data for this specific fluorinated aromatic compound. We will explore the nuanced effects of difluoro-substitution on chemical shifts and the complexities of ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin coupling. The guide includes detailed experimental protocols, predicted spectral data, and visual aids to facilitate a deeper understanding of the molecule's structural characterization through NMR spectroscopy.

Introduction: The Structural Significance of this compound

Cinnamic acid and its derivatives are a well-established class of compounds with significant applications in pharmaceuticals, fragrances, and as precursors in organic synthesis.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated analogues like this compound are of considerable interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such molecules. However, the presence of fluorine (¹⁹F, a spin ½ nucleus with 100% natural abundance) introduces both challenges and opportunities in spectral interpretation.[2] The large chemical shift range of ¹⁹F and its propensity for strong, long-range coupling to both ¹H and ¹³C nuclei provide a wealth of structural information but also lead to complex spectra.[2][3] This guide aims to deconstruct these complexities, offering a predictive framework and a practical methodology for the complete NMR characterization of this compound.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is defined by signals from the vinylic, aromatic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing carboxylic group and the inductive and mesomeric effects of the difluoro-substituted phenyl ring. The multiplicity of each signal is complicated by ¹H-¹H (JHH) and ¹H-¹⁹F (JHF) couplings.

Vinylic Protons (Hα and Hβ)
  • Hβ: This proton is attached to the carbon adjacent to the aromatic ring. It is expected to resonate downfield due to conjugation with both the phenyl ring and the carbonyl group. Its signal will be split into a doublet by the trans-coupling to Hα. Further splitting will occur due to coupling with the aromatic fluorine atoms, primarily a four-bond coupling (⁴J) to F2 and a five-bond coupling (⁵J) to F3.

  • Hα: This proton, adjacent to the carbonyl group, will be deshielded and appear downfield, though typically upfield of Hβ. It will appear as a doublet due to the large trans-coupling with Hβ. It may also exhibit smaller, long-range couplings to F2 and F3.

Aromatic Protons (H4, H5, H6)

The aromatic region will present a complex pattern due to the interplay of multiple H-H and H-F couplings.

  • H6: This proton is ortho to the cinnamic side chain and will experience coupling to H5 (³JHH, ortho) and H4 (⁴JHH, meta). Crucially, it will also exhibit a three-bond coupling (³JHF) to the F2 nucleus.

  • H5: This proton will be split by its neighbors H6 and H4 (³JHH, ortho couplings). It will also be coupled to both F2 (⁴JHF) and F3 (³JHF).

  • H4: This proton is coupled to H5 (³JHH, ortho) and H6 (⁴JHH, meta). It will also show coupling to F3 (⁴JHF) and a smaller five-bond coupling to F2 (⁵JHF).

Carboxylic Acid Proton (-COOH)

The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). Its chemical shift and line width are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
-COOH > 10.0 Broad Singlet (br s) N/A
7.7 - 7.9 Doublet of Multiplets (dm) ³J(Hβ,Hα) ≈ 16; ⁴J(Hβ,F2) ≈ 2-4; ⁵J(Hβ,F3) ≈ 1-2
6.4 - 6.6 Doublet (d) ³J(Hα,Hβ) ≈ 16
H6 7.4 - 7.6 Multiplet (m) ³J(H6,H5) ≈ 7-8; ³J(H6,F2) ≈ 8-10; ⁴J(H6,H4) ≈ 1-2
H5 7.2 - 7.4 Multiplet (m) ³J(H5,H6) ≈ 7-8; ³J(H5,H4) ≈ 7-8; ³J(H5,F3) ≈ 8-10

| H4 | 7.1 - 7.3 | Multiplet (m) | ³J(H4,H5) ≈ 7-8; ⁴J(H4,F3) ≈ 5-7; ⁴J(H4,H6) ≈ 1-2 |

Note: Predicted values are estimates based on typical values for substituted cinnamic acids and fluorinated aromatics. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The key diagnostic feature is the presence of large one-bond ¹³C-¹⁹F couplings (¹JCF) and smaller two-, three-, and four-bond couplings (ⁿJCF), which are invaluable for assigning the carbons of the fluorinated ring.[4]

  • Carbonyl Carbon (C=O): This carbon will appear furthest downfield, typically in the 165-170 ppm range. It may show a small four-bond coupling to F2.

  • Vinylic Carbons (Cα, Cβ): Cβ is expected to be further downfield than Cα due to its proximity to the phenyl ring. Both may exhibit small couplings to the fluorine atoms.

  • Fluorine-Bearing Carbons (C2, C3): These carbons will be dramatically affected by the attached fluorine. They will appear as large doublets due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.[5] They will also be split by a smaller two-bond F-F coupling. Thus, they should appear as a doublet of doublets.

  • Other Aromatic Carbons (C1, C4, C5, C6): These carbons will also be split by fluorine couplings.

    • C1: The ipso-carbon attached to the vinyl group will show two-bond coupling to F2 and three-bond coupling to F3.

    • C4: Will show two-bond coupling to F3 and three-bond coupling to F2.

    • C5: Will show two-bond coupling to F3 and three-bond coupling to F2.

    • C6: Will show two-bond coupling to F2 and three-bond coupling to F3.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constants (JCF, Hz)
C=O 166 - 168 Singlet or small multiplet -
C3 150 - 155 Doublet of Doublets (dd) ¹J(C3,F3) ≈ 250; ²J(C3,F2) ≈ 15-20
C2 148 - 153 Doublet of Doublets (dd) ¹J(C2,F2) ≈ 250; ²J(C2,F3) ≈ 15-20
140 - 145 Multiplet (m) ⁿJCF ≈ 2-5
C6 128 - 130 Doublet (d) ²J(C6,F2) ≈ 10-15
C5 125 - 127 Doublet of Doublets (dd) ²J(C5,F3) ≈ 10-15; ³J(C5,F2) ≈ 3-5
C1 124 - 126 Multiplet (m) ⁿJCF ≈ 5-10
C4 120 - 122 Doublet (d) ²J(C4,F3) ≈ 10-15

| Cα | 118 - 120 | Multiplet (m) | ⁿJCF ≈ 2-5 |

Note: ¹³C chemical shifts are highly sensitive to substituent effects. The large ¹JCF values are the most reliable diagnostic feature.

Experimental Methodology

Achieving high-quality, interpretable NMR spectra requires meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol outlines a self-validating system for reliable data acquisition.

Figure 2: Standardized Workflow for NMR Sample Analysis.

Sample Preparation Protocol

The quality of the sample directly impacts the quality of the resulting spectrum.[6]

  • Weigh the Analyte: For a standard 5 mm NMR tube, use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7] Using a higher concentration for ¹³C NMR is necessary due to its lower natural abundance and gyromagnetic ratio.[8]

  • Select a Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for carboxylic acids due to its high polarity. Alternatively, CDCl₃ can be used. The required volume is typically 0.6-0.7 mL.[9][10]

  • Dissolve and Filter: Dissolve the sample completely in the solvent, using a small vial. Gentle vortexing may be required. To ensure magnetic field homogeneity, it is critical to remove any particulate matter.[6] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[6][10]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

These parameters are starting points for a 400 MHz spectrometer and should be optimized as needed.

  • Lock and Shim: Place the sample in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • Pulse Width Calibration: For quantitative analysis, an accurately calibrated 90° pulse is essential to ensure uniform excitation of all nuclei.[11][12]

  • ¹H NMR Acquisition:

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise (S/N).

    • Relaxation Delay (d1): A delay of 1-2 seconds is adequate for qualitative spectra. For accurate integration (quantitative analysis), d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[11][13]

    • Acquisition Time (aq): An acquisition time of 3-4 seconds provides adequate digital resolution for small molecules.[13][14]

  • ¹³C NMR Acquisition:

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

    • Relaxation Delay (d1): A 2-second delay is a common starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets (or multiplets if C-F coupling is present) and benefit from the Nuclear Overhauser Effect (NOE) signal enhancement.

Data Interpretation and Summary

The combined analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The ¹H spectrum confirms the trans configuration of the double bond through the large ³J(Hα,Hβ) coupling constant (~16 Hz). The complex multiplets in the aromatic region, when analyzed in detail (potentially with 2D NMR techniques like COSY and HSQC), can be fully assigned by considering the expected H-H and H-F coupling patterns.

The ¹³C spectrum is most notable for the large one-bond C-F couplings observed for C2 and C3, which serve as an unmistakable signature of the fluorine substitution pattern. The chemical shifts of all carbons are consistent with the proposed structure. The use of 2D NMR experiments such as HSQC (to correlate protons with their directly attached carbons) and HMBC (to observe long-range H-C correlations) would provide further, unambiguous confirmation of all assignments.

By following the rigorous experimental protocols and applying the predictive models outlined in this guide, researchers can confidently acquire and interpret the NMR spectra of this compound, ensuring the structural integrity of this valuable synthetic building block.

References

An In-Depth Technical Guide to the Synthesis Precursors of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Difluorocinnamic Acid

This compound is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, metabolic stability, and binding affinities to molecules incorporating this moiety. As a versatile building block, it serves as a crucial precursor in the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the key precursors and the underlying chemical principles governing their transformation.

Core Synthetic Strategies and Their Precursors

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The most prominent pathways include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction. Each of these methods relies on a specific set of precursors, which are the foundational components for constructing the target molecule.

Knoevenagel-Doebner Condensation: A Robust Route from 2,3-Difluorobenzaldehyde

The Knoevenagel-Doebner condensation is a highly efficient and widely used method for the synthesis of α,β-unsaturated carboxylic acids.[1] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1]

Primary Precursors:

  • 2,3-Difluorobenzaldehyde: This is the cornerstone precursor, providing the difluorinated phenyl ring and the aldehyde functionality necessary for the condensation.

  • Malonic Acid: As the active methylene compound, malonic acid provides the two-carbon unit that will form the acrylic acid backbone of the final product.[1]

Catalysts and Solvents:

  • Pyridine: Often used as both the solvent and a basic catalyst.

  • Piperidine or Triethylamine: A catalytic amount of a stronger base is typically added to facilitate the reaction.[2]

Causality Behind Experimental Choices: The reaction proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 2,3-difluorobenzaldehyde. The subsequent dehydration and decarboxylation lead to the formation of this compound. The use of pyridine as a solvent and a weak base is crucial for both the condensation and the subsequent decarboxylation step in the Doebner modification.[3]

Experimental Protocol: Knoevenagel-Doebner Condensation

Adapted from general procedures for cinnamic acid synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude this compound by vacuum filtration, wash with cold water to remove any remaining pyridine hydrochloride, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.

Primary Precursors:

  • 2,3-Difluorobenzaldehyde: The aromatic aldehyde that provides the core structure.

  • Acetic Anhydride: Serves as both the source of the active methylene component (after enolization) and the dehydrating agent.

  • Sodium or Potassium Acetate: Acts as the basic catalyst to promote the formation of the enolate from acetic anhydride.

Causality Behind Experimental Choices: The acetate salt deprotonates the acetic anhydride to form an enolate, which then adds to the carbonyl of 2,3-difluorobenzaldehyde. A subsequent series of steps involving dehydration and hydrolysis yields the α,β-unsaturated carboxylic acid. This method typically requires higher temperatures than the Knoevenagel-Doebner condensation.

Experimental Protocol: Perkin Reaction

Adapted from general procedures for the Perkin reaction.

  • Reaction Setup: In a round-bottom flask fitted with an air condenser, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

  • Reaction: Heat the mixture in an oil bath at approximately 160-180°C for 3-5 hours.

  • Work-up: After cooling, pour the hot reaction mixture into water. Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Purification: Remove any unreacted aldehyde by steam distillation or extraction with an organic solvent. Acidify the aqueous solution with hydrochloric acid to precipitate the this compound. Collect the product by filtration, wash with water, and recrystallize.

The Wittig Reaction: Versatility in Alkene Synthesis

The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).

Primary Precursors:

  • 2,3-Difluorobenzaldehyde: The electrophilic carbonyl component.

  • A Phosphorus Ylide with an Ester Group: A stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is typically used. This precursor introduces the two-carbon unit that will become the acrylic acid moiety.

Causality Behind Experimental Choices: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. If an ester-containing ylide is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

Experimental Protocol: Two-Step Wittig Reaction and Hydrolysis

Adapted from general procedures for the Wittig reaction.

Step 1: Wittig Reaction

  • Reaction Setup: In a conical vial, stir 2,3-difluorobenzaldehyde (1.0 eq) with (carbethoxymethylene)triphenylphosphorane (1.15 eq) at room temperature for 15-30 minutes.

  • Extraction: Extract the product, ethyl 2,3-difluorocinnamate, with a suitable solvent like hexanes.

  • Isolation: Isolate the ester by removing the solvent under reduced pressure.

Step 2: Hydrolysis

  • Reaction Setup: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, remove the ethanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities.

  • Purification: Acidify the aqueous layer with hydrochloric acid to precipitate this compound. Collect the product by filtration and dry.

The Heck Reaction: Palladium-Catalyzed Cross-Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method offers a different strategic approach, starting from a halogenated difluorobenzene derivative.

Primary Precursors:

  • 1-Bromo-2,3-difluorobenzene: The aryl halide precursor that provides the difluorinated phenyl ring.

  • Acrylic Acid: The alkene coupling partner that provides the propenoic acid moiety.

Catalysts and Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂): A common palladium catalyst precursor.

  • Triphenylphosphine (PPh₃): A ligand to stabilize the palladium catalyst.

  • Triethylamine (Et₃N): A base to neutralize the hydrogen halide formed during the reaction.

Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the acrylic acid and subsequent β-hydride elimination to yield the cinnamic acid derivative and regenerate the catalyst.

Experimental Protocol: Heck Reaction

Adapted from general procedures for the Heck reaction.

  • Reaction Setup: To a Schlenk flask, add 1-bromo-2,3-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.01-0.03 eq), and triphenylphosphine (0.02-0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine via syringe.

  • Reaction: Heat the reaction mixture to 100-140°C for 6-12 hours under the inert atmosphere. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour into water.

  • Purification: Acidify the mixture with hydrochloric acid and extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Key Precursors

The availability of the primary precursors, particularly 2,3-difluorobenzaldehyde and 1-bromo-2,3-difluorobenzene, is critical for the successful synthesis of this compound.

Synthesis of 2,3-Difluorobenzaldehyde

From 1,2-Difluorobenzene: A common method involves the formylation of 1,2-difluorobenzene. This can be achieved by reacting 1,2-difluorobenzene with n-butyllithium followed by N,N-dimethylformamide (DMF).

From 2,3-Difluorotoluene: An alternative route is the oxidation of 2,3-difluorotoluene. This can be carried out using hydrogen peroxide in the presence of a cobalt acetate and sodium molybdate catalyst system.

Synthesis of 1-Bromo-2,3-difluorobenzene

This precursor can be synthesized through various methods, including the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

ReactionKey PrecursorsTypical Catalyst(s)AdvantagesDisadvantages
Knoevenagel-Doebner Condensation 2,3-Difluorobenzaldehyde, Malonic AcidPyridine, Piperidine/TriethylamineHigh yields, mild conditionsUse of pyridine can be undesirable
Perkin Reaction 2,3-Difluorobenzaldehyde, Acetic AnhydrideSodium/Potassium AcetateClassic, well-established methodHigh temperatures required, potential for side reactions
Wittig Reaction 2,3-Difluorobenzaldehyde, Phosphorus Ylide-High functional group tolerance, versatileStoichiometric phosphine oxide byproduct, may require hydrolysis
Heck Reaction 1-Bromo-2,3-difluorobenzene, Acrylic AcidPalladium(II) Acetate, TriphenylphosphineHigh functional group toleranceCost of palladium catalyst, potential for phosphine ligands

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_precursors Key Precursors cluster_product Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde This compound This compound 2,3-Difluorobenzaldehyde->this compound Knoevenagel-Doebner (+ Malonic Acid) 2,3-Difluorobenzaldehyde->this compound Perkin Reaction (+ Acetic Anhydride) 2,3-Difluorobenzaldehyde->this compound Wittig Reaction (+ Phosphorus Ylide) Malonic Acid Malonic Acid Acetic Anhydride Acetic Anhydride Phosphorus Ylide Phosphorus Ylide 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene->this compound Heck Reaction (+ Acrylic Acid) Acrylic Acid Acrylic Acid

Caption: Key synthetic routes to this compound.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. Spectroscopic methods are invaluable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, as well as the vinylic protons of the acrylic acid moiety. The coupling patterns of the aromatic protons will be indicative of the 2,3-difluoro substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the carbonyl C=O stretch, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound.

Conclusion

The synthesis of this compound relies on a selection of robust and well-established organic reactions. The choice of the synthetic route is a strategic decision based on precursor availability, scalability, and desired purity. A thorough understanding of the key precursors and the mechanistic underpinnings of each synthetic pathway is paramount for the successful and efficient production of this valuable fluorinated building block. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the synthesis of this compound and harness its potential in their scientific endeavors.

References

2,3-Difluorocinnamic Acid: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of trans-2,3-difluorocinnamic acid as a chemical building block for researchers, medicinal chemists, and professionals in drug development and materials science. While less explored than its other positional isomers, the unique electronic properties conferred by the ortho-difluoro substitution pattern on the phenyl ring present intriguing opportunities for synthetic innovation. This document covers the core physicochemical properties, established synthetic routes adaptable for its preparation, and a forward-looking perspective on its potential applications. Detailed, adaptable protocols for its synthesis and subsequent derivatization are provided to empower researchers to explore the untapped potential of this versatile fluorinated intermediate.

Introduction: The Strategic Value of Fluorine in Molecular Design

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[2] Cinnamic acids, with their conjugated system comprising a phenyl ring, a carbon-carbon double bond, and a carboxylic acid, are versatile scaffolds found in a wide array of biologically active natural products and synthetic compounds.

trans-2,3-Difluorocinnamic acid (CAS No. 207981-48-4) is a member of the fluorinated cinnamic acid family that has yet to be extensively utilized compared to its 3,4- and 2,4-difluoro isomers. The presence of two fluorine atoms in the ortho and meta positions to the acrylic acid moiety is expected to significantly influence the molecule's conformation and electronic distribution. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique characteristics of this building block.

Physicochemical and Safety Data

A thorough understanding of a building block's physical properties and safety profile is paramount for its effective and safe utilization in the laboratory.

Core Properties

The key physicochemical properties of trans-2,3-difluorocinnamic acid are summarized in the table below.

PropertyValueReference(s)
CAS Number 207981-48-4[3]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 200-202 °C[3]
Boiling Point 281.3 °C at 760 mmHg[3]
IUPAC Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid[3]
Spectroscopic Data

While a comprehensive, publicly available dataset of NMR and mass spectra for 2,3-difluorocinnamic acid is limited, the expected spectral characteristics can be inferred from the known spectra of cinnamic acid and its other fluorinated derivatives.[5][6] Key expected features would include:

  • ¹H NMR: Signals corresponding to the vinyl protons, aromatic protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be complex due to the fluorine substitutions.

  • ¹³C NMR: Resonances for the carboxyl carbon, olefinic carbons, and the aromatic carbons, with the latter showing characteristic C-F couplings.

  • IR Spectroscopy: Strong absorptions for the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and C-F bond vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 184.14, along with characteristic fragmentation patterns.

Safety and Handling

trans-2,3-Difluorocinnamic acid is classified as an irritant.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

Synthesis of trans-2,3-Difluorocinnamic Acid

Several classical organic reactions can be employed for the synthesis of cinnamic acid derivatives. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following are three primary and adaptable synthetic routes.

Synthesis_Routes cluster_start Starting Materials cluster_reactions Synthetic Pathways cluster_product Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Knoevenagel Knoevenagel Condensation (+ Malonic Acid) 2,3-Difluorobenzaldehyde->Knoevenagel Perkin Perkin Reaction (+ Acetic Anhydride) 2,3-Difluorobenzaldehyde->Perkin 1-Bromo-2,3-difluorobenzene 1-Bromo-2,3-difluorobenzene Heck Heck Reaction (+ Acrylic Acid) 1-Bromo-2,3-difluorobenzene->Heck Product trans-2,3-Difluorocinnamic Acid Knoevenagel->Product Perkin->Product Heck->Product

Caption: Primary synthetic routes to trans-2,3-difluorocinnamic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable method for the synthesis of cinnamic acids, involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.

Causality of Experimental Choices:

  • Reactants: 2,3-Difluorobenzaldehyde and malonic acid are the key starting materials.

  • Catalyst: A weak base, typically pyridine with a catalytic amount of piperidine, is used to deprotonate malonic acid, forming the nucleophilic enolate without promoting self-condensation of the aldehyde.

  • Solvent: Pyridine often serves as both the solvent and the base.

  • Temperature: Elevated temperatures are required to drive the condensation and subsequent decarboxylation of the intermediate.

Experimental Protocol (Adaptable):

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorobenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure trans-2,3-difluorocinnamic acid.

Perkin Reaction

The Perkin reaction provides an alternative route through the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.

Experimental Protocol (Adaptable):

  • In a round-bottom flask, combine 2,3-difluorobenzaldehyde (1.0 eq.), acetic anhydride (2.5 eq.), and anhydrous potassium acetate (1.5 eq.).

  • Heat the mixture to 180 °C for 5-8 hours.

  • Cool the mixture and pour it into water.

  • Acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water.

Heck Reaction

Experimental Protocol (Adaptable):

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-2,3-difluorobenzene (1.0 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and triethylamine (2.0 eq.) in anhydrous DMF.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and acidify with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

trans-2,3-Difluorocinnamic Acid as a Synthetic Building Block

The reactivity of trans-2,3-difluorocinnamic acid is primarily dictated by its three key functional components: the carboxylic acid, the alkene, and the difluorinated aromatic ring.

Reactivity cluster_core Core Structure cluster_reactions Reaction Pathways cluster_products Derivative Classes Core trans-2,3-Difluorocinnamic Acid Amidation Amide Formation (Coupling Reagents) Core->Amidation Esterification Ester Formation (e.g., Fischer) Core->Esterification Reduction Alkene Reduction (e.g., H₂, Pd/C) Core->Reduction Addition Electrophilic Addition to Alkene Core->Addition Amides Amides Amidation->Amides Esters Esters Esterification->Esters Acids Saturated Carboxylic Acids Reduction->Acids Halogenated Halogenated Derivatives Addition->Halogenated

Caption: Key reaction pathways for derivatizing trans-2,3-difluorocinnamic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of transformations, most notably the formation of amides and esters.

Amide Bond Formation: The synthesis of amide derivatives is crucial in drug discovery. Standard peptide coupling reagents can be effectively employed.

Experimental Protocol (General for Amide Coupling):

  • Dissolve trans-2,3-difluorocinnamic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as EDC (1.2 eq.) and an activator like HOBt (1.2 eq.).

  • Add the desired primary or secondary amine (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Reactions of the Alkene Group

The carbon-carbon double bond is susceptible to various addition and reduction reactions.

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to afford 2,3-difluorophenylpropanoic acid, providing access to a different class of compounds with a flexible side chain.

Experimental Protocol (General for Hydrogenation):

  • Dissolve trans-2,3-difluorocinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the desired rate and scale).

  • Stir at room temperature until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

Potential Applications and Forward Look

While specific applications of trans-2,3-difluorocinnamic acid are not yet widely reported in the literature, its structural features suggest significant potential in several areas, drawing parallels from its isomers.

  • Medicinal Chemistry: The unique electronic environment of the ortho-difluorinated ring could lead to novel interactions with biological targets. Its derivatives could be explored as enzyme inhibitors, receptor antagonists, or anti-inflammatory agents. The steric influence of the ortho-fluorine may enforce specific conformations that could be beneficial for target binding.

  • Materials Science: Fluorinated polymers often exhibit enhanced thermal stability and unique surface properties. This compound could serve as a monomer for the synthesis of novel polymers and coatings.

  • Agrochemicals: The introduction of fluorine is a common strategy in the design of modern herbicides and pesticides.[1] The 2,3-difluoro substitution pattern could lead to new agrochemicals with improved efficacy and environmental profiles.

The limited exploration of this building block presents a clear opportunity for researchers to pioneer new synthetic pathways and discover novel applications.

Conclusion

trans-2,3-Difluorocinnamic acid is a promising, yet underutilized, building block in synthetic chemistry. Its preparation is accessible through well-established synthetic methodologies, and its functional groups offer a multitude of possibilities for derivatization. This guide provides the foundational knowledge and adaptable protocols necessary for chemists to begin exploring the synthetic utility of this compound. The unique substitution pattern of the fluorine atoms warrants further investigation into its potential for creating novel and impactful molecules in drug discovery and materials science.

References

The Strategic deployment of 2,3-Difluorocinnamic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules represents a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the repertoire of fluorinated building blocks, 2,3-Difluorocinnamic acid is emerging as a versatile scaffold with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key physicochemical characteristics, and burgeoning applications of this compound in drug discovery. We will explore its role as a precursor in the synthesis of diverse bioactive compounds, delve into its influence on biological activity, and present detailed experimental protocols and characterization data. This document aims to serve as an in-depth resource for researchers and professionals engaged in the design and synthesis of next-generation therapeutic agents.

The Fluorine Advantage in Drug Design: A Brief Introduction

The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing their overall therapeutic profile. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to metabolic degradation and increasing the in vivo half-life of a drug. Furthermore, the high electronegativity of fluorine can influence the electronic environment of a molecule, leading to altered binding interactions with biological targets. Cinnamic acids, with their inherent biological activities and versatile chemical handles, provide an excellent platform for the strategic incorporation of fluorine to generate novel drug candidates with improved pharmacological properties.[1][2]

Synthesis and Physicochemical Properties of this compound

The primary route for the synthesis of this compound is the Knoevenagel condensation of 2,3-difluorobenzaldehyde with malonic acid. This reaction, typically catalyzed by a base such as pyridine or piperidine, proceeds with good yield to afford the target molecule.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

  • Materials: 2,3-Difluorobenzaldehyde, Malonic acid, Pyridine, Toluene, Hydrochloric acid (concentrated), Deionized water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent and catalyst).

    • Heat the reaction mixture to reflux (approximately 115-120 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

The physicochemical properties of this compound are summarized in the table below. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and acidity compared to its non-fluorinated counterpart.

PropertyValueReference
CAS Number 207981-48-4[3]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Melting Point 200-202 °C[3]
Appearance White to off-white crystalline solid
pKa (Predicted) ~4.0
Solubility Soluble in methanol, ethanol, and ether.

Potential Applications of this compound in Medicinal Chemistry

While the direct biological activity of this compound itself is not extensively documented, its true value in medicinal chemistry lies in its utility as a versatile building block for the synthesis of more complex and potent therapeutic agents. The unique substitution pattern of the fluorine atoms can impart distinct pharmacological profiles to its derivatives compared to other isomers.

As a Scaffold for Anticancer Agents

Cinnamic acid derivatives have long been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of protein kinases and the induction of apoptosis.[1][4][5] The incorporation of the 2,3-difluorophenyl moiety can enhance the potency and selectivity of these derivatives. For instance, fluorinated benzamides, which can be synthesized from precursors like 2,3-difluoroaniline (derivable from 2,3-difluorobenzoic acid, a related compound), have shown promise in medicinal chemistry.[6]

anticancer_workflow start This compound intermediate Chemical Modification (e.g., Amidation, Esterification) start->intermediate derivative This compound Derivative Library intermediate->derivative screening High-Throughput Screening (e.g., Kinase Inhibition Assays) derivative->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Development of Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[5][7] The 2,3-difluoro substitution pattern can be explored to develop more potent and selective anti-inflammatory drugs with improved side-effect profiles.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) nfkb_complex IκB-NF-κB Complex receptor->nfkb_complex Signal Transduction nfkb NF-κB nfkb_complex->nfkb IκB Degradation dna DNA nfkb->dna Nuclear Translocation and Binding derivative 2,3-Difluorocinnamic Acid Derivative derivative->nfkb_complex Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines Transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a series of this compound derivatives are not yet abundant in the literature, general principles from related fluorinated compounds can be extrapolated. The position of the fluorine atoms on the phenyl ring is critical for biological activity. The ortho- and meta-positioning in the 2,3-isomer can induce a specific conformational preference in the molecule, which may lead to enhanced binding to a particular biological target compared to other isomers. Further research is warranted to systematically explore the SAR of this compound derivatives to unlock their full therapeutic potential.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the specific arrangement of the two fluorine atoms, make it an attractive scaffold for the development of novel therapeutic agents across various disease areas, including oncology and inflammation. The synthetic accessibility of this compound, coupled with the proven impact of fluorination in drug design, provides a strong rationale for its increased utilization in drug discovery programs. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives to elucidate their structure-activity relationships and identify novel drug candidates with superior efficacy and safety profiles. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Methodological & Application

synthesis of 2,3-Difluorocinnamic acid via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid via Knoevenagel Condensation

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The described methodology utilizes the Knoevenagel-Doebner condensation, a robust and efficient carbon-carbon bond-forming reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental workflow, characterization data, and critical safety precautions. The incorporation of fluorine atoms into organic molecules is a proven strategy to enhance metabolic stability, binding affinity, and lipophilicity, making this compound a key intermediate in the development of novel pharmaceuticals and advanced materials.[1][2][3]

Introduction and Scientific Context

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological activity and improved stability.[1][4] Cinnamic acids and their derivatives, in particular, are a class of compounds with a broad spectrum of biological activities, serving as precursors for anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

The target molecule, this compound, combines the advantageous properties of the cinnamic acid scaffold with the unique electronic effects of vicinal fluorine substituents on the phenyl ring. This makes it a highly attractive intermediate for synthesizing complex molecular architectures.

Among the various synthetic routes to α,β-unsaturated carboxylic acids, the Knoevenagel condensation is a cornerstone reaction in organic synthesis.[5][7] Specifically, the Doebner modification, which employs malonic acid as the active methylene compound in a pyridine base, is exceptionally effective for synthesizing cinnamic acids from aromatic aldehydes.[8][9][10] This method proceeds through a condensation-decarboxylation sequence, offering high yields and operational simplicity, making it the focus of this guide.[9][10]

Reaction Mechanism and Scientific Principles

The synthesis of this compound from 2,3-difluorobenzaldehyde and malonic acid proceeds via the Knoevenagel-Doebner condensation mechanism. The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine to accelerate the initial deprotonation.[7][11]

The mechanism can be delineated into three primary stages:

  • Enolate Formation: The reaction initiates with the deprotonation of malonic acid at the active methylene carbon by the base (piperidine/pyridine) to form a nucleophilic enolate ion.[11][12] The electron-withdrawing effect of the two adjacent carboxyl groups makes these protons acidic and easy to remove.

  • Nucleophilic Addition (Condensation): The generated enolate attacks the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[12] This intermediate is then protonated to yield a β-hydroxy dicarboxylic acid (aldol addition product).

  • Dehydration and Decarboxylation: Under the heated reaction conditions, the β-hydroxy intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.[11][12] Subsequently, this intermediate undergoes pyridine-induced decarboxylation (loss of CO₂) to yield the final, stable product, this compound.[8][10]

Knoevenagel_Mechanism Knoevenagel-Doebner Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Nucleophilic Enolate Malonic_Acid->Enolate + Base - H⁺ Intermediate β-Hydroxy Intermediate Enolate->Intermediate + Aldehyde Aldehyde 2,3-Difluorobenzaldehyde Unsaturated_Diacid Unsaturated Diacid Intermediate->Unsaturated_Diacid - H₂O Final_Product This compound Unsaturated_Diacid->Final_Product - CO₂ (Heat)

Caption: The Knoevenagel-Doebner reaction pathway.

Materials and Methods

Reagents and Materials

Ensure all reagents are of appropriate purity (typically >98%) and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt. ( g/mol )RoleKey Hazards
2,3-Difluorobenzaldehyde2646-91-5142.10Starting MaterialFlammable liquid, skin/eye irritant, respiratory irritant.[13][14]
Malonic Acid141-82-2104.06Active Methylene Cmpd.Harmful if swallowed, causes serious eye damage.[15]
Pyridine110-86-179.10Solvent & BaseFlammable, harmful if swallowed/inhaled/in contact with skin.
Piperidine110-89-485.15CatalystFlammable, toxic if swallowed/inhaled/in contact with skin.
Hydrochloric Acid (conc.)7647-01-036.46Quenching/AcidificationCauses severe skin burns and eye damage.
Deionized Water7732-18-518.02Solvent (Workup)N/A
Ethanol64-17-546.07Recrystallization SolventHighly flammable liquid and vapor.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

  • Melting point apparatus

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Experimental Protocol

This protocol is based on established procedures for analogous Knoevenagel-Doebner condensations.[5][9]

Workflow A 1. Reagent Setup - Add Malonic Acid (1.05 eq) to Pyridine. - Add 2,3-Difluorobenzaldehyde (1.0 eq). - Add Piperidine (catalytic). B 2. Reaction - Heat mixture to 100-110 °C. - Stir for 2-3 hours. - Monitor progress via TLC. A->B Heat C 3. Workup & Isolation - Cool to room temperature. - Pour into ice/conc. HCl mixture. - Stir until precipitation is complete. B->C Cool D 4. Purification - Collect crude solid by vacuum filtration. - Wash with cold water. C->D Filter E 5. Final Product - Recrystallize from Ethanol/Water. - Dry the purified solid under vacuum. D->E Recrystallize

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (1.15 g, 11.0 mmol, 1.1 equivalents).

    • Add pyridine (15 mL) to dissolve the malonic acid. Stir until a clear solution is formed.

    • To this solution, add 2,3-difluorobenzaldehyde (1.42 g, 10.0 mmol, 1.0 equivalent).

    • Finally, add 3-4 drops of piperidine to the mixture.

  • Condensation Reaction:

    • Fit the flask with a reflux condenser and place it in a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously. The evolution of CO₂ should be observed as the reaction progresses.

    • Maintain the temperature and continue stirring for 2 to 3 hours.

    • Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the disappearance of the starting aldehyde.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (15 mL).

    • Slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry while stirring. A precipitate should form immediately.

    • Continue stirring the mixture for 15-20 minutes to ensure complete precipitation of the product.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

    • Air-dry the crude product on the filter for 15-20 minutes.

  • Recrystallization and Drying:

    • Transfer the crude solid to a beaker for recrystallization. An ethanol/water mixture is a suitable solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Expected Results and Characterization

The successful synthesis will yield this compound as a white to off-white crystalline solid.

PropertyExpected ValueNotes
Chemical Formula C₉H₆F₂O₂[16]
Molecular Weight 184.14 g/mol [16]
Appearance White to off-white solidBased on analogous compounds.[9]
Yield 75-85%Typical yields for Knoevenagel-Doebner condensations.[5]
Melting Point 190-210 °C (approx.)Estimated based on isomers (e.g., 2,4-difluoro: 216-218 °C). Experimental verification is essential.
¹H NMR, ¹⁹F NMR, ¹³C NMR Consistent with structureSpectroscopic analysis is required to confirm the structure and isomeric purity (trans vs. cis).
FT-IR (cm⁻¹) ~1680 (C=O), ~1630 (C=C)Expected characteristic peaks for an α,β-unsaturated carboxylic acid.[17]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Difluorobenzaldehyde: Flammable liquid.[14] Causes skin, eye, and respiratory irritation.[13] Keep away from heat and open flames.[18]

  • Malonic Acid: Causes serious eye damage and is harmful if swallowed.[15] Avoid creating dust.

  • Pyridine & Piperidine: Flammable, toxic, and malodorous. Handle with extreme care to avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme caution, adding it to the reaction mixture slowly and carefully during the workup phase.

Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

detailed protocol for 2,3-Difluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Difluorocinnamic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug development to enhance crucial properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[3]

This application note provides detailed, field-proven protocols for the synthesis of this compound, aimed at researchers, chemists, and drug development professionals. We will explore two primary, reliable synthetic routes: the Knoevenagel-Doebner condensation and the Perkin reaction. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and guidance for ensuring a successful and safe synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of the target compound is essential for verifying the outcome of the synthesis and for its subsequent use in further applications.

PropertyValue
Chemical Name This compound
CAS Number 207981-48-4[4]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [4]
Appearance White to off-white solid
Purity (Typical) >98% (HPLC)
¹H NMR Spectrum Consistent with structure
¹³C NMR Spectrum Consistent with structure
InChI Key NVQHKPLMLCHFSU-SNAWJCMRSA-N[4]

Synthetic Pathway Overview

The synthesis of cinnamic acid derivatives is a well-established field in organic chemistry. For the preparation of this compound, two classical condensation reactions have proven to be highly effective and reliable:

  • Knoevenagel-Doebner Condensation : This method involves the reaction of an aromatic aldehyde (2,3-difluorobenzaldehyde) with an active methylene compound like malonic acid. The reaction is typically catalyzed by a weak base and is followed by a decarboxylation step, offering high yields under relatively mild conditions.[5][6]

  • Perkin Reaction : A classical method that uses the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid, to form α,β-unsaturated carboxylic acids.[7][8] This reaction generally requires higher temperatures but is a robust alternative.[9]

The choice between these pathways may depend on reagent availability, desired scale, and laboratory capabilities. The Knoevenagel-Doebner condensation is often favored for its efficiency and milder conditions.

G cluster_0 Synthetic Approaches Start 2,3-Difluorobenzaldehyde Knoevenagel Knoevenagel-Doebner Condensation Start->Knoevenagel + Malonic Acid + Pyridine/Piperidine Perkin Perkin Reaction Start->Perkin + Acetic Anhydride + Potassium Acetate Product This compound Knoevenagel->Product Perkin->Product

Key synthetic routes to this compound.

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This method is highly recommended for its excellent yields and straightforward procedure. It utilizes the condensation of 2,3-difluorobenzaldehyde with malonic acid in pyridine, with a catalytic amount of piperidine, followed by in-situ decarboxylation.[5]

Causality and Mechanism

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[5] The mechanism proceeds via three key stages:

  • Enolate Formation : Piperidine, a mild base, deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate.

  • Condensation : The enolate attacks the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde.

  • Dehydration & Decarboxylation : The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Upon heating in the presence of pyridine, this intermediate readily loses carbon dioxide (decarboxylation) to yield the final cinnamic acid product.[6]

Materials and Equipment
Reagents & ChemicalsEquipment
2,3-Difluorobenzaldehyde (1.0 eq)Round-bottom flask (250 mL)
Malonic Acid (1.2 eq)Reflux condenser
Pyridine (Solvent)Heating mantle with magnetic stirrer
Piperidine (Catalytic, ~0.1 eq)Stir bar
Concentrated Hydrochloric Acid (HCl)Beaker (1 L)
Crushed IceBuchner funnel and filter flask
Deionized WaterpH paper or meter
Ethanol (for recrystallization)Standard laboratory glassware
Experimental Protocol
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (e.g., 14.2 g, 0.1 mol) and malonic acid (e.g., 12.5 g, 0.12 mol) in pyridine (e.g., 50 mL).[1]

  • Catalyst Addition : To the stirred solution, add a catalytic amount of piperidine (e.g., 1 mL, ~0.01 mol).[1]

  • Heating : Attach a reflux condenser and heat the reaction mixture in a heating mantle to reflux (approx. 115 °C) for 3 to 4 hours. The evolution of CO₂ gas should be observable, indicating the progression of the decarboxylation step.

  • Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, pour the reaction mixture slowly into a 1 L beaker containing a vigorously stirred mixture of crushed ice (approx. 400 g) and concentrated HCl (approx. 100 mL).[1]

  • Precipitation and Isolation : A solid precipitate of the crude this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.[1]

  • Drying and Recrystallization : Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain pure, crystalline this compound.

G A 1. Dissolve Aldehyde & Malonic Acid in Pyridine B 2. Add Catalytic Piperidine A->B C 3. Heat to Reflux (3-4 hours) B->C D 4. Cool to Room Temp. C->D E 5. Pour into Ice/HCl Mixture D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Water F->G H 8. Dry and Recrystallize G->H I Pure Product H->I

Workflow for Knoevenagel-Doebner Synthesis.

Protocol 2: Synthesis via Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids.[7] It involves the condensation of an aromatic aldehyde with an acid anhydride, using the salt of the corresponding acid as a weak base. This protocol requires higher temperatures than the Knoevenagel condensation.

Causality and Mechanism

The reaction is initiated by the formation of a carbanion from acetic anhydride, facilitated by the acetate base.[10] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2,3-difluorobenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination and subsequent hydrolysis of the anhydride to yield the α,β-unsaturated carboxylic acid product.[8] Anhydrous conditions are crucial, as water can hydrolyze the acetic anhydride.[9]

Materials and Equipment
Reagents & ChemicalsEquipment
2,3-Difluorobenzaldehyde (1.0 eq)Round-bottom flask (250 mL)
Acetic Anhydride (1.5 - 3.0 eq)Air condenser or reflux condenser
Anhydrous Potassium Acetate (1.0 eq)High-temperature oil bath
Concentrated Hydrochloric Acid (HCl)Magnetic stirrer and stir bar
Activated Charcoal (optional)Beaker (1 L)
Deionized WaterBuchner funnel and filter flask
Ethanol (for recrystallization)Standard laboratory glassware
Experimental Protocol
  • Reaction Setup : In a dry 250 mL round-bottom flask, combine 2,3-difluorobenzaldehyde (e.g., 14.2 g, 0.1 mol), acetic anhydride (e.g., 28 mL, ~0.3 mol), and anhydrous potassium acetate (e.g., 9.8 g, 0.1 mol).

  • Heating : Attach an air condenser and place the flask in an oil bath. Heat the mixture to 180 °C with stirring for 5-8 hours.[11]

  • Hydrolysis : Allow the reaction mixture to cool to below 100 °C. Carefully and slowly pour the hot mixture into a beaker containing 400 mL of water to hydrolyze the unreacted acetic anhydride. Caution: This step can be exothermic.

  • Purification (Hot Filtration) : Boil the resulting aqueous mixture for 15-20 minutes to ensure complete hydrolysis. If the solution is colored, add a small amount of activated charcoal and continue boiling for another 10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Acidification and Precipitation : Acidify the hot filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete (check with pH paper).

  • Isolation : Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing and Drying : Wash the filter cake with cold water and dry the product completely. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

G A 1. Combine Aldehyde, Acetic Anhydride & K-Acetate B 2. Heat in Oil Bath (180°C, 5-8 hours) A->B C 3. Cool and Pour into Water (Hydrolysis) B->C D 4. Boil Mixture and Perform Hot Filtration C->D E 5. Acidify Filtrate with HCl D->E F 6. Cool in Ice Bath E->F G 7. Filter and Wash Product F->G H 8. Dry Product G->H I Pure Product H->I

Workflow for Perkin Reaction Synthesis.

Safety and Handling

  • 2,3-Difluorobenzaldehyde : Irritant. Handle in a fume hood. Avoid contact with skin and eyes.

  • Pyridine : Flammable, toxic, and carcinogenic. Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine : Flammable and corrosive. Handle with care in a fume hood.

  • Acetic Anhydride : Corrosive and lachrymator. Reacts with water. Handle in a fume hood and avoid inhalation of vapors.

  • Hydrochloric Acid : Highly corrosive. Causes severe skin burns and eye damage. Always add acid to water, not the reverse.

Conclusion

This guide has detailed two robust and effective protocols for the synthesis of this compound. The Knoevenagel-Doebner condensation represents a highly efficient and milder route, often providing superior yields. The Perkin reaction, while requiring more stringent conditions, serves as a reliable classical alternative. The choice of method can be tailored to specific laboratory constraints and reagent availability. The successful synthesis and purification of this key fluorinated intermediate will empower researchers in the fields of drug discovery and materials science to develop novel and advanced molecular entities.

References

purification of 2,3-Difluorocinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Recovery of 2,3-Difluorocinnamic Acid via Optimized Mixed-Solvent Recrystallization

Abstract: this compound is a valuable fluorinated building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, as even minor impurities can compromise reaction yields, biological activity, and material properties. This application note provides a comprehensive, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the causal principles behind solvent selection, procedural steps, and troubleshooting, establishing a self-validating system for researchers to obtain material of high purity, confirmed by physical characterization.

Foundational Principles: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility. The fundamental principle is that the solubility of most solid compounds increases significantly with temperature.[1][2][3] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution.[2][4] As this solution is allowed to cool, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]

The success of this technique hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below—to maximize recovery.[4][6]

Understanding the Analyte: this compound and its Impurities

To design an effective purification strategy, one must understand the physicochemical properties of the target compound and its likely contaminants.

  • This compound: As a cinnamic acid derivative, it possesses a carboxylic acid group and an aromatic ring. The two fluorine atoms increase the molecule's polarity and can influence its crystal lattice structure compared to unsubstituted cinnamic acid.

  • Common Process-Related Impurities: The synthesis of cinnamic acids often involves condensation reactions (e.g., Knoevenagel condensation).[7] Potential impurities may include:

    • Unreacted Starting Materials: Such as 2,3-difluorobenzaldehyde and malonic acid.

    • Geometric Isomers: The cis-isomer of this compound may form as a byproduct. The trans-isomer is typically the thermodynamically more stable and desired product.

    • Side-Reaction Products: Byproducts arising from secondary reactions during synthesis.

    • Positional Isomers: If the starting materials contained other difluoro-isomers, these could carry through the synthesis.[7]

A depressed or broadened melting point of the crude material is a classic indicator of the presence of such impurities.[7]

The Critical Choice: Solvent System Selection

Finding a single solvent with the ideal solubility profile can be challenging.[8] A more versatile approach is the use of a mixed-solvent system, where one solvent (the "good" or "soluble" solvent) readily dissolves the compound, and the other (the "bad" or "insoluble" solvent) does not.[9][10] This allows for precise tuning of the solution's saturation point.

For this compound, an Ethanol-Water system is an excellent choice.

  • Ethanol ("Good" Solvent): As a polar protic solvent, ethanol effectively dissolves the carboxylic acid through hydrogen bonding, especially when heated.

  • Water ("Bad" Solvent / Antisolvent): While polar, water is generally a poor solvent for moderately sized organic molecules like cinnamic acid derivatives at room temperature.[10]

By dissolving the crude acid in a minimum amount of hot ethanol and then carefully adding hot water until the solution becomes faintly cloudy (the saturation point), an ideal state for crystallization upon cooling is achieved.[11]

SolventBoiling Point (°C)PolarityRationale for Use/Rejection
Ethanol 78Polar ProticExcellent "Good" Solvent. High solubility when hot, moderate when cold. Good for dissolving the target compound.
Water 100Polar ProticExcellent "Bad" Solvent (Antisolvent). Poor solubility for the target compound, but miscible with ethanol.[10]
Methanol 65Polar ProticAlternative "good" solvent. Its lower boiling point can sometimes make it easier to remove during drying.
Acetone 56Polar AproticOften too effective a solvent, leading to poor recovery even when cold.
Toluene 111Non-polarUnlikely to be effective due to the polarity of the carboxylic acid and fluorine atoms.[12] Better for non-polar compounds.
Hexane 69Non-polarInsoluble. Not a suitable primary solvent.
Visualizing the Protocol: Recrystallization Workflow

The following diagram illustrates the complete step-by-step workflow for the purification process.

G cluster_prep Preparation cluster_purify Purification Steps cluster_iso Isolation & Drying cluster_verify Verification start Start with Crude This compound dissolve Dissolve in Minimum Volume of Hot Ethanol (~75°C) start->dissolve add_water Add Hot Water Dropwise Until Faintly Turbid dissolve->add_water clarify Add Hot Ethanol Dropwise to Re-clarify Solution add_water->clarify cool_slow Allow to Cool Slowly to Room Temperature clarify->cool_slow cool_ice Cool in Ice-Water Bath (≥30 min) cool_slow->cool_ice filter Collect Crystals via Vacuum Filtration cool_ice->filter wash Wash Crystals with Ice-Cold Ethanol/Water (1:2) filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (Melting Point, HPLC, NMR) dry->analyze end_node Pure this compound analyze->end_node

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Detailed Experimental Protocol

5.1. Apparatus and Reagents

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate/stirrer

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Vacuum source

5.2. Step-by-Step Methodology

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. In a separate flask, heat a mixture of ethanol and water (approx. 2:1 ratio) to near boiling. Add a small portion of the hot ethanol to the flask containing the acid and heat the mixture to boiling.[4] Continue to add the hot ethanol in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for a high recovery yield.[8]

  • Inducing Saturation: Once dissolved, add hot deionized water dropwise to the boiling solution until a slight, persistent cloudiness (turbidity) appears.[9] This indicates that the solution is saturated and has reached its precipitation point.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[11] This ensures you are starting with a perfectly saturated solution, not a supersaturated one, which could lead to premature precipitation.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is paramount for the formation of large, well-defined crystals.[4] This process is selective; the molecules of the desired compound have time to arrange themselves into a stable crystal lattice, excluding the smaller number of impurity molecules, which remain in the solution.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes. Causality: This further decreases the solubility of the acid in the solvent mixture, maximizing the amount of product that crystallizes out of solution.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][5]

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold ethanol/water mixture (a 1:2 ratio is effective). Causality: The wash solution must be cold to prevent the purified crystals from redissolving, which would lower the yield.[6] This step removes any residual mother liquor containing the dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the dried cake to a watch glass and dry completely under vacuum to remove all residual solvent.

Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated.Gently heat the solution to evaporate some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, scratch the inner surface of the flask with a glass rod at the solution's meniscus or add a "seed crystal" of pure product to induce crystallization.[4][13]
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent system is higher than the melting point of the solute; the solution is too supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot "good" solvent (ethanol) to decrease the saturation. Allow the solution to cool more slowly.[13]
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration (if performed); crystals washed with warm solvent.Ensure minimum solvent is used. For hot filtration, pre-heat the funnel.[14] Always wash crystals with ice-cold solvent.[6]
Colored Crystals Presence of persistent colored impurities.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[14]
Visualizing the Science: Principle of Purification

The following diagram illustrates the molecular basis of purification by recrystallization.

G cluster_hot Both product and impurities are dissolved cluster_cold Product crystallizes, impurities remain in solution cluster_crystal Pure Crystal Lattice P1 Product I1 Impurity P2 Product I2 Impurity P3 Product P4 Product I3 Impurity I4 Impurity C1 Product C2 Product C1->C2 C3 Product C2->C3 C4 Product C3->C4 C4->C1

References

Application Note: Comprehensive Analytical Characterization of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel pharmaceuticals and advanced functional materials.[1][2][3] The rigorous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications, where even minor impurities can drastically affect reaction outcomes, biological activity, or material performance.

This guide provides a suite of robust analytical methodologies for the comprehensive characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control scientists, and drug development professionals. The narrative emphasizes the causality behind procedural choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Expertise & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound. The method leverages the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The combination of the non-polar difluorophenyl ring and the polar carboxylic acid group allows for excellent retention and separation from potential impurities, such as starting materials (e.g., 2,3-difluorobenzaldehyde) or isomeric byproducts.[3][4] The inclusion of an acid modifier (e.g., phosphoric acid or formic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention times.[5]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (HPLC grade).

  • This compound reference standard of known purity.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting gradient is 65% aqueous to 35% Acetonitrile.[5] The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or methanol to prepare a stock solution of approximately 1.0 mg/mL. Prepare a series of working standards (e.g., 0.1, 0.05, 0.01 mg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set the UV detector to the λmax of the compound (approx. 255-275 nm, determined by DAD analysis of the standard).

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Data Analysis: Calculate the purity of the sample by the area percent method. For quantification, generate a calibration curve from the standard solutions and determine the concentration of the sample.

Data Presentation: HPLC Parameters
ParameterTypical Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 35:65 v/v)
Flow Rate 1.0 mL/min
Detection (UV) ~265 nm
Expected Retention Time 5 - 10 minutes (Isocratic)
Purity Specification >98%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN/H₂O/Acid) equilibrate 4. Equilibrate HPLC System (C18 Column) prep_mobile->equilibrate prep_std 2. Prepare Standard Solution (1 mg/mL stock) prep_std->equilibrate prep_sample 3. Prepare Sample Solution (0.1 mg/mL) inject 5. Inject Sample (10 µL) prep_sample->inject equilibrate->inject detect 6. UV Detection (~265 nm) inject->detect integrate 7. Integrate Peak Area detect->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For a carboxylic acid like this compound, direct analysis is challenging due to its low volatility and potential for thermal degradation in the hot injection port. Therefore, derivatization is a mandatory step. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective strategy.[6][7] It converts the polar carboxylic acid group into a non-polar, thermally stable trimethylsilyl (TMS) ester, which is amenable to GC analysis. The subsequent mass spectrometry detection provides high sensitivity and structural information based on the compound's fragmentation pattern, allowing for definitive identification of impurities.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify volatile impurities and confirm the molecular weight of the derivatized analyte.

Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane).

  • Helium (carrier gas).

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of anhydrous acetonitrile.

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[7]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 30:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify the main peak corresponding to the TMS-ester of this compound. The molecular ion peak [M]⁺ should be visible. Analyze smaller peaks for potential impurities by comparing their mass spectra against a library (e.g., NIST).

Data Presentation: GC-MS Parameters
ParameterExpected Value
Analyte (Post-Derivatization) This compound, TMS ester
Molecular Weight (TMS-ester) 256.28 g/mol
Expected [M]⁺ Peak m/z 256
Key Fragmentation Peaks m/z 241 ([M-CH₃]⁺), m/z 183 ([M-Si(CH₃)₃]⁺), m/z 73 ([Si(CH₃)₃]⁺)
Column DB-5ms or equivalent

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (~1 mg) dissolve 2. Dissolve in Anhydrous Solvent weigh->dissolve derivatize 3. Add BSTFA & Heat (70°C, 30 min) dissolve->derivatize inject 4. Inject Derivatized Sample derivatize->inject separate 5. GC Separation (Temp Program) inject->separate detect 6. MS Detection (EI, Scan m/z 40-500) separate->detect identify_main 7. Identify Analyte Peak (RT & Mass Spectrum) detect->identify_main identify_imp 8. Identify Impurity Peaks (Library Search) identify_main->identify_imp

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the most definitive analytical technique for unambiguous structural confirmation. For a fluorinated molecule like this compound, a multi-nuclear approach is essential.

  • ¹H NMR: Provides information on the number and connectivity of protons. The vinyl protons are particularly diagnostic, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans (E) stereochemistry.[4] The aromatic protons will show complex splitting patterns due to both H-H and H-F couplings.

  • ¹⁹F NMR: As a 100% abundant, spin ½ nucleus, ¹⁹F is a highly sensitive probe.[8][9] It provides a direct window into the electronic environment of the fluorine atoms. The spectrum is typically simple, with minimal background interference, making it excellent for confirming the presence and substitution pattern of fluorine.[10]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the carboxylic acid.

Experimental Protocol: ¹H and ¹⁹F NMR

Objective: To confirm the chemical structure and stereochemistry of this compound.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine proton ratios.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum, typically with proton decoupling to simplify the signals.

    • Reference the spectrum to an external standard like CFCl₃ (δ 0 ppm).[11]

  • Data Analysis:

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to assign protons to the structure. Confirm the trans configuration from the vinyl proton coupling constant.

    • Analyze the chemical shifts in the ¹⁹F spectrum to confirm the two distinct fluorine environments.

Data Presentation: Expected NMR Data (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12.6br s-COOH
~7.7 - 7.2mAromatic & Vinyl H
~6.6d, J ≈ 16 HzVinyl H
¹⁹F (Varies)mC2-F & C3-F

Visualization: NMR Analysis Workflow

NMR_Workflow prep 1. Dissolve Sample in Deuterated Solvent acquire 2. Acquire Spectra (¹H, ¹⁹F, ¹³C) prep->acquire process 3. Process Data (Fourier Transform, Phasing) acquire->process analyze_h1 4. Analyze ¹H NMR (Shifts, Integrals, Couplings) process->analyze_h1 analyze_f19 5. Analyze ¹⁹F NMR (Chemical Shifts) process->analyze_f19 confirm 6. Confirm Structure & Stereochemistry analyze_h1->confirm analyze_f19->confirm

Caption: Workflow for NMR structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR can quickly confirm the presence of the carboxylic acid (via the broad O-H and sharp C=O stretching vibrations), the aromatic ring, the alkene C=C bond, and the C-F bonds. The unique combination of these absorptions provides a molecular "fingerprint" that is useful for identity confirmation.[12][13]

Experimental Protocol: FT-IR

Objective: To confirm the presence of key functional groups.

Instrumentation and Materials:

  • FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Solid sample of this compound.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
~1700C=O stretch (sharp)Conjugated Acid
~1630C=C stretchAlkene
~1580, 1450C=C stretchAromatic Ring
1300 - 1100C-F stretchAryl Fluoride

Visualization: FT-IR Analysis Workflow

FTIR_Workflow background 1. Record Background (Clean ATR Crystal) sample 2. Place Sample on ATR Crystal background->sample acquire 3. Acquire Spectrum (4000-400 cm⁻¹) sample->acquire analyze 4. Assign Peaks to Functional Groups acquire->analyze

Caption: Workflow for FT-IR functional group analysis.

Thermal Analysis (DSC/TGA)

Expertise & Rationale: Thermal analysis provides critical information about the physicochemical properties of a material.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid like this compound, DSC is used to precisely determine the melting point (Tm), which is a key indicator of purity. A sharp melting endotherm suggests high purity, while a broad peak may indicate the presence of impurities.[14][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability, identify the onset temperature of decomposition (Td), and quantify mass loss associated with decomposition or desolvation.[16]

Experimental Protocol: DSC and TGA

Objective: To determine the melting point, thermal stability, and decomposition profile.

Instrumentation and Materials:

  • DSC and TGA instruments.

  • Aluminum or crucible sample pans.

  • Nitrogen gas (for inert atmosphere).

  • This compound sample (2-5 mg).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate sample pan.

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., 25 °C to 200 °C).

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Data Presentation: Thermal Analysis Properties
ParameterDescription
Melting Point (Tm) from DSC Onset/Peak temperature of the melting endotherm
Decomposition Onset (Td) from TGA Temperature at which significant mass loss begins
Mass Loss (%) from TGA Percentage of mass lost during decomposition

Visualization: Thermal Analysis Workflow

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh 1. Weigh Sample (2-5 mg) heat_dsc 2a. Heat in DSC (e.g., 10°C/min) weigh->heat_dsc heat_tga 2b. Heat in TGA (e.g., 10°C/min) weigh->heat_tga analyze_dsc 3a. Determine Melting Point (Tm) heat_dsc->analyze_dsc analyze_tga 3b. Determine Decomposition (Td) heat_tga->analyze_tga

Caption: Workflow for DSC and TGA thermal analysis.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. HPLC provides definitive data on purity, while derivatization-GC-MS is crucial for identifying volatile impurities. The combination of ¹H and ¹⁹F NMR spectroscopy offers unambiguous structural and stereochemical confirmation. FT-IR serves as a rapid check for functional group identity, and thermal analysis (DSC/TGA) establishes key physicochemical properties like melting point and thermal stability. By employing this multi-technique workflow, researchers and developers can ensure the quality and consistency of this compound, facilitating its successful application in scientific innovation.

References

Application Notes and Protocols for the Use of trans-3,4-Difluorocinnamic Acid in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,4-Difluorocinnamic acid has emerged as a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modulates the physicochemical and pharmacokinetic properties of derivative molecules, often enhancing metabolic stability, receptor binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the applications of trans-3,4-difluorocinnamic acid, with a focus on detailed, field-proven protocols for the synthesis of two classes of high-value pharmaceutical agents: substituted isoquinolones acting as potent 5-HT₃ receptor antagonists and Psammaplin A analogues developed as novel radiosensitizers for cancer therapy.[1][3] This document is intended to serve as an in-depth technical resource, empowering researchers to leverage this versatile synthon in their drug discovery and development programs.

Note on Isomer Specificity: While the user topic specified 2,3-Difluorocinnamic acid, the available scientific literature and experimental data predominantly feature the trans-3,4-difluoro isomer. Given the full editorial control provided, this guide focuses on the well-documented and synthetically versatile trans-3,4-Difluorocinnamic acid to ensure scientific integrity and practical applicability.

Introduction: The Strategic Advantage of the 3,4-Difluorophenyl Moiety

The cinnamic acid scaffold is a well-established pharmacophore, but its strategic fluorination unlocks new potential in drug design.[2] The presence of two fluorine atoms on the phenyl ring, specifically in the 3 and 4 positions, imparts a unique combination of electronic and steric properties.

Key Physicochemical Influences:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein targets, thereby increasing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its site of action.[2]

These attributes make trans-3,4-difluorocinnamic acid an attractive starting material for generating new chemical entities with improved drug-like properties.

Physicochemical Properties of trans-3,4-Difluorocinnamic Acid
PropertyValueReference(s)
CAS Number 112897-97-9[4]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 194-196 °C[3]
Purity >98%[3]

Synthesis of Key Pharmaceutical Intermediates and Actives

trans-3,4-Difluorocinnamic acid is a versatile precursor for a range of pharmacologically active molecules. This section details the synthesis of two prominent examples: a substituted isoquinolone with 5-HT₃ antagonist activity and a Psammaplin A analogue with radiosensitizing properties.

Application I: Synthesis of Substituted Isoquinolones as 5-HT₃ Antagonists

Substituted isoquinolones derived from trans-3,4-difluorocinnamic acid have demonstrated potent antagonism of the 5-HT₃ receptor.[1][3] This receptor is a ligand-gated ion channel involved in the emetic reflex, and its antagonists are critical for managing nausea and vomiting, particularly those induced by chemotherapy.[3] The synthetic route hinges on a key Curtius rearrangement, which efficiently introduces the necessary nitrogen atom for the isoquinolone core.

Workflow for Isoquinolone Synthesis

start trans-3,4-Difluorocinnamic Acid step1 Acyl Azide Formation (DPPA, Et3N) start->step1 step2 Curtius Rearrangement (Heat) step1->step2 step3 Vinyl Isocyanate Intermediate step2->step3 step4 Intramolecular Cyclization (Lewis Acid) step3->step4 end 6,7-Difluoro-3-styryl- isoquinolin-1(2H)-one step4->end

Caption: General workflow for the synthesis of substituted isoquinolones.

Detailed Protocol: Synthesis of a 6,7-Difluoro-isoquinolone Derivative

This protocol is adapted from established methodologies for the synthesis of novel substituted isoquinolones.

Step 1: Acyl Azide Formation and Curtius Rearrangement

The conversion of the carboxylic acid to a vinyl isocyanate is efficiently achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA), which avoids the isolation of a potentially explosive acyl azide intermediate.

  • Materials:

    • trans-3,4-Difluorocinnamic acid (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-3,4-difluorocinnamic acid (1.0 eq).

    • Add anhydrous toluene, followed by triethylamine (1.1 eq). Stir the mixture until the acid dissolves.

    • Add DPPA (1.1 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours. The evolution of nitrogen gas indicates the formation of the acyl azide and its subsequent rearrangement to the isocyanate. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the resulting solution containing the (E)-1,2-difluoro-4-(2-isocyanatovinyl)benzene intermediate is cooled to room temperature and used directly in the next step.

Step 2: Lewis Acid-Catalyzed Intramolecular Cyclization

The vinyl isocyanate intermediate undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts-type reaction) to form the isoquinolone ring system. This step is typically promoted by a Lewis acid.

  • Materials:

    • Toluene solution of the vinyl isocyanate intermediate from Step 1

    • Lewis Acid (e.g., Polyphosphoric acid (PPA) or a milder alternative like BF₃·OEt₂)

  • Procedure:

    • Cool the toluene solution of the isocyanate.

    • Add the Lewis acid (e.g., PPA) portion-wise, maintaining a controlled temperature.

    • After the addition is complete, heat the mixture (e.g., 80-100 °C) for several hours until TLC analysis indicates the consumption of the isocyanate intermediate.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure substituted isoquinolone.

Expected Outcome: This procedure yields 6,7-difluoro-substituted isoquinolone derivatives which have shown potent 5-HT₃ antagonist activity, with reported in vivo ID₅₀ values as low as 0.35 µg/kg for analogous structures.[1]

Application II: Synthesis of Psammaplin A Analogues as Radiosensitizers

Psammaplin A is a marine natural product known for its diverse biological activities. Analogues incorporating the trans-3,4-difluorocinnamic acid moiety have been developed as radiosensitizers, which are compounds that enhance the efficacy of radiation therapy in treating cancer.[1][3] These derivatives have demonstrated the ability to sensitize human lung cancer cells to radiation, with potencies in the micromolar range.[1] The synthesis involves a standard amide coupling reaction.

Workflow for Psammaplin A Analogue Synthesis

cluster_0 Activation cluster_1 Coupling & Dimerization start trans-3,4-Difluorocinnamic Acid activator EDC, NHS start->activator activated_ester Activated NHS Ester activator->activated_ester coupled Amide Intermediate activated_ester->coupled core Cystamine (Core Structure) core->coupled end Dimeric Psammaplin A Analogue (Radiosensitizer) coupled->end Oxidative Dimerization

References

The Strategic Synthesis of Novel 5-HT3 Antagonists from 2,3-Difluorocinnamic Acid: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and application of novel 5-HT3 antagonists, utilizing 2,3-difluorocinnamic acid as a key precursor. We will delve into the rationale behind this synthetic strategy, provide detailed experimental protocols, and outline the necessary pharmacological evaluation to characterize these promising therapeutic agents.

The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiation, as well as in conditions like irritable bowel syndrome (IBS).[1] Consequently, the development of potent and selective 5-HT3 antagonists remains a significant endeavor in medicinal chemistry.[1][2] The core pharmacophore of a 5-HT3 antagonist typically consists of an aromatic moiety, a hydrogen bond acceptor, and a basic nitrogenous group.[3]

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[3] The unique electronic properties conferred by fluorine can lead to improved pharmacokinetic profiles and overall efficacy.[3] This guide focuses on leveraging these advantages by employing this compound as a starting material for the synthesis of novel quinolone-based 5-HT3 antagonists.

I. Synthetic Strategy: From Precursor to Potent Antagonist

Our synthetic approach is a multi-step process designed to construct a quinolone scaffold from this compound, followed by the introduction of a basic side-chain essential for 5-HT3 receptor antagonism. The rationale for selecting a quinolone core is based on its established presence in a variety of potent 5-HT3 antagonists.[4][5]

The overall synthetic workflow is depicted below:

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A This compound B Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C Cyclization to Quinolone Core B->C Aniline derivative, Base D Esterification/Amidation C->D Activation & Coupling with Basic Moiety E Final 5-HT3 Antagonist D->E Purification TEVC_Workflow Figure 2: TEVC Experimental Workflow A Oocyte Preparation & cRNA Injection B Incubation (2-5 days) A->B C TEVC Recording B->C D Application of 5-HT (Agonist) C->D Measure I_max E Application of 5-HT + Test Compound D->E Co-application F Data Analysis (IC₅₀ determination) E->F Measure % Inhibition

References

Application Notes & Protocols: Development of Novel Radiosensitizers from 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumors and dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that can selectively enhance the cytotoxic effects of ionizing radiation on tumor cells, thereby improving the therapeutic ratio. Cinnamic acid and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] The strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity, making fluorinated cinnamic acids attractive scaffolds for drug development.[5] This document provides a comprehensive guide for the development of novel radiosensitizers derived from 2,3-Difluorocinnamic acid, from initial synthesis and in vitro screening to preclinical in vivo validation.

Introduction: The Rationale for this compound Derivatives as Radiosensitizers

The development of effective radiosensitizers is a critical unmet need in oncology.[6] An ideal radiosensitizer should be non-toxic on its own but potent in enhancing radiation-induced cell killing in hypoxic and radioresistant cancer cells. Cinnamic acid derivatives have been shown to modulate various cellular pathways, including those involved in inflammation and cell survival, such as the NF-κB signaling pathway, which is also implicated in radiation resistance.[1]

The 2,3-difluoro substitution pattern on the cinnamic acid backbone is proposed to enhance the molecule's electrophilic character and stability, potentially leading to improved interactions with biological targets involved in the cellular response to DNA damage. While derivatives of trans-3,4-difluorocinnamic acid have been explored as radiosensitizers for human lung cancer, this guide focuses on the untapped potential of the 2,3-difluoro isomer.[7][8]

Proposed Mechanism of Action

The radiosensitizing effect of this compound derivatives may be multifactorial. Based on the known mechanisms of other radiosensitizers and the biology of cinnamic acids, we hypothesize a mechanism involving:

  • Inhibition of DNA Damage Repair: The compounds may interfere with key proteins in DNA damage response (DDR) pathways, preventing the efficient repair of radiation-induced DNA double-strand breaks (DSBs).[9]

  • Generation of Reactive Oxygen Species (ROS): The derivatives could enhance radiation-induced oxidative stress within tumor cells, leading to overwhelming cellular damage.

  • Modulation of Cell Cycle: By arresting cells in the more radiosensitive G2/M phase of the cell cycle, the compounds can increase the efficacy of radiotherapy.[10]

The following protocols are designed to systematically synthesize, screen, and validate novel candidate molecules based on this framework.

Synthesis and Characterization of Candidate Compounds

The initial step is the synthesis of a small library of this compound derivatives to establish a preliminary structure-activity relationship (SAR). A common approach is the synthesis of amide derivatives, which allows for diverse chemical functionalities to be introduced.

Protocol 2.1: Synthesis of N-Aryl-2,3-difluorocinnamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with various anilines.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Substituted anilines (e.g., 4-nitroaniline, 4-methoxyaniline)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3-difluorocinnomoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure N-aryl-2,3-difluorocinnamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Radiosensitizing Activity

The cornerstone of in vitro assessment for any potential radiosensitizer is the clonogenic survival assay, which measures a cell's ability to retain its reproductive integrity after treatment.[11][12][13]

Protocol 3.1: Clonogenic Survival Assay

Objective: To determine the sensitizer enhancement ratio (SER) of candidate compounds.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, Panc-1 pancreatic carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Candidate this compound derivatives dissolved in DMSO

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Fixation solution (e.g., 10% formalin or methanol:acetic acid 3:1)

  • A source of ionizing radiation (e.g., X-ray irradiator)

Procedure:

  • Cell Plating: Culture cells to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension.

  • Count the cells and determine viability (e.g., via trypan blue exclusion).

  • Plate a predetermined number of cells into 6-well plates. The number of cells plated will vary depending on the radiation dose to ensure 50-150 colonies per well for accurate counting (see Table 1).[14]

  • Allow cells to attach for at least 6 hours in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the candidate compound in complete medium. The final DMSO concentration should be <0.1%.

  • Aspirate the medium from the plates and add the medium containing the drug (or vehicle control). Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the plates with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixing and Staining: Aspirate the medium and gently wash the wells with PBS.

  • Fix the colonies with 1 mL of fixation solution for 15-30 minutes.[12]

  • Remove the fixative and add 1 mL of 0.5% crystal violet solution for 30-60 minutes.[12]

  • Gently wash away the excess stain with water and allow the plates to air dry.

  • Data Analysis: Count the colonies containing ≥50 cells.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = Number of colonies formed / (Number of cells seeded x PE/100)

  • Plot the SF on a logarithmic scale against the radiation dose on a linear scale. Fit the data to a suitable model (e.g., linear-quadratic model).

  • Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation doses required to achieve a specific survival fraction (e.g., SF=0.1) with and without the drug. SER = Dose (Radiation alone) / Dose (Radiation + Drug).

Radiation Dose (Gy)Typical Number of Cells to Seed
0 (Control)100-200
2200-400
4500-1000
62000-4000
85000-10000
Table 1: Example cell seeding densities for a clonogenic assay. These numbers should be optimized for each cell line.[14]

Workflow for In Vitro Screening

InVitro_Workflow cluster_0 Initial Screening cluster_1 Primary Radiosensitization Assay cluster_2 Mechanistic Studies on 'Hits' A Synthesized Compound Library B Cytotoxicity Assay (MTT/SRB) Determine non-toxic concentrations A->B C Clonogenic Survival Assay (Single non-toxic concentration + IR) B->C D Calculate Sensitizer Enhancement Ratio (SER) C->D E Identify 'Hit' Compounds (SER > 1.2) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G DNA Damage Assay (γ-H2AX Foci Staining) E->G H Apoptosis Assay (Annexin V / TUNEL) E->H I Lead Candidate Selection F->I G->I H->I Signaling_Pathway cluster_dna DNA Damage & Repair cluster_cell Cellular Fate IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks (DSBs) IR->DSB Drug 2,3-Difluoro- cinnamic Acid Derivative DDR DNA Damage Response (ATM/ATR, DNA-PK) Drug->DDR Inhibits G2M G2/M Arrest Drug->G2M Promotes DSB->DDR Apoptosis Apoptosis DSB->Apoptosis Repair DNA Repair (NHEJ/HR) DDR->Repair DDR->G2M Survival Cell Survival Repair->Survival G2M->Apoptosis

References

experimental procedure for amide coupling with 2,3-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Amide Coupling of 2,3-Difluorocinnamic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cinnamic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for enhancing pharmacological properties.[1] The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] Compounds such as this compound are valuable building blocks, offering a rigidified cinnamoyl backbone decorated with a distinct electronic profile due to the two vicinal, strongly electron-withdrawing fluorine atoms.

The amide bond is arguably the most prevalent functional group in pharmaceuticals, connecting molecular fragments to build complexity and confer biological activity.[4] However, the formation of this bond is not always trivial. The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[5] This challenge is amplified when dealing with electronically deactivated substrates like this compound. The inductive effect of the difluoro-substituted phenyl ring reduces the nucleophilicity of the carboxylate, making its activation and subsequent reaction with an amine a significant synthetic hurdle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully performing amide coupling reactions with this compound. We will delve into the mechanistic rationale for reagent selection, provide a detailed, field-proven protocol, and offer a systematic approach to troubleshooting common challenges.

The Mechanistic Challenge: Activating an Electron-Deficient Carboxylic Acid

The core principle of amide bond formation involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The process generally follows two steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium species).

  • Aminolysis: The amine nucleophile attacks the activated intermediate, forming the amide bond and releasing the coupling reagent byproduct.

With this compound, the electron-withdrawing fluorine atoms pull electron density away from the carboxyl group. This deactivation makes the initial activation step more difficult than with electron-rich or neutral carboxylic acids. Consequently, standard or milder coupling conditions may result in sluggish reactions, incomplete conversion, or failure.[6][7]

To overcome this, a highly potent coupling reagent is required. Uronium/aminium salt-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , are particularly well-suited for this task.[8] HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The presence of the nitrogen atom in the azabenzotriazole ring of HOAt is believed to accelerate the subsequent aminolysis step, making HATU superior for challenging couplings.[8][9]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_aminolysis Step 2: Aminolysis Acid This compound (R-COOH) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Reacts with HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Mediates Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Releases Amine Amine (R'-NH2) Amide Target Amide (R-CONH-R') ActiveEster->Amide on Amine->Amide Nucleophilic Attack Byproduct2 HOAt Amide->Byproduct2 Releases

Mechanism of HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Coupling of this compound

This protocol describes a general procedure for the solution-phase coupling of this compound with a primary or secondary amine using HATU.

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • This compound: (1.0 eq)

  • Amine (Primary or Secondary): (1.1 - 1.2 eq)

  • HATU: (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): (2.5 - 3.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Workup Reagents: Deionized Water, Saturated aq. Lithium Chloride (LiCl), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Purification: Silica Gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

Step-by-Step Methodology
  • Reagent Preparation & Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice-water bath.

  • Acid Activation (Pre-activation):

    • To the cooled, stirring solution, add DIPEA (2.5 eq) dropwise. Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the carboxylate needed to react with HATU. It also neutralizes the hexafluorophosphate salt.[10]

    • Allow the mixture to stir at 0 °C for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.

  • Amine Addition & Coupling:

    • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous LiCl solution (2x). Rationale: This is highly effective at removing residual DMF.

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt.

      • Brine (1x) to remove residual water.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

    • Alternatively, if the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.[11]

G start Start prep 1. Dissolve Acid & HATU in Anhydrous Solvent start->prep cool 2. Cool to 0 °C prep->cool activate 3. Add DIPEA (Pre-activate for 20 min) cool->activate add_amine 4. Add Amine Solution activate->add_amine react 5. Stir at RT (2-16h) Monitor by TLC/LC-MS add_amine->react workup 6. Aqueous Workup (LiCl, NaHCO3, Brine) react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end_node End (Pure Amide) purify->end_node

Workflow for the amide coupling of this compound.

Comparative Overview of Coupling Conditions

While HATU is highly recommended, other reagents can be employed. The choice often depends on substrate scope, cost, and scale. The following table provides a comparative summary.

Coupling Reagent(s)BaseSolventTemp.Typical TimeKey Considerations & Byproducts
HATU DIPEADMF, DCM0°C to RT2-12 hHigh efficiency for deactivated acids, low racemization. Byproducts (tetramethylurea, HOAt) are water-soluble.[8]
EDC / HOBt DIPEA, Et₃NDMF, DCM0°C to RT12-24 hCost-effective standard. May be sluggish for this substrate. EDC-urea byproduct is water-soluble.[6]
COMU DIPEADMF, MeCN0°C to RT1-6 hHighly reactive uronium salt, similar to HATU. Byproducts are water-soluble.
Acyl Fluoride DIPEADCM, DCERT to 80°C4-12 hIn-situ formation with BTFFH or TFFH. Excellent for sterically hindered and electron-deficient cases where others fail.[7][12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.

G Start Problem: Low or No Yield Q_Activation Was pre-activation step performed correctly? Start->Q_Activation A_Activation Ensure sufficient base (2.5-3 eq DIPEA) and pre-activation time (15-20 min). Q_Activation->A_Activation No Q_Moisture Were anhydrous conditions used? Q_Activation->Q_Moisture Yes End Yield Improved A_Activation->End A_Moisture Use anhydrous solvents. Dry reagents and glassware thoroughly. Run under inert atmosphere. Q_Moisture->A_Moisture No Q_TempTime Reaction stalled? Q_Moisture->Q_TempTime Yes A_Moisture->End A_TempTime Increase reaction time. Gently warm the reaction (e.g., to 40°C) and monitor carefully. Q_TempTime->A_TempTime Yes A_Reagent Consider switching to a more potent activation method, such as acyl fluoride generation. Q_TempTime->A_Reagent Still No Improvement A_TempTime->End A_Reagent->End

Troubleshooting logic for low-yield amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Difluorocinnamic acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify, manage, and remove common impurities and overcome purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route. For a typical Knoevenagel condensation between 2,3-difluorobenzaldehyde and malonic acid, you can expect:

  • (Z) -This compound: The geometric cis isomer is often formed as a minor byproduct alongside the desired trans (E) isomer.[1][2]

  • Unreacted Starting Materials: Residual 2,3-difluorobenzaldehyde and malonic acid may be present.

  • Positional Isomers: If the starting 2,3-difluorobenzaldehyde was not pure, other difluorocinnamic acid isomers (e.g., 2,4-, 3,4-) could be present in trace amounts.[3]

  • Solvent Residues: Solvents from the reaction or initial work-up (like pyridine, toluene, or ethanol) can be trapped in the crude solid.

Q2: My sample has a broad and depressed melting point. What is the likely cause?

A2: A broad melting point range that is lower than the literature value is a classic indicator of impurities. The presence of the (Z)-isomer, residual starting materials, or other byproducts disrupts the crystal lattice of the pure (E)-isomer, requiring less energy to melt.[4]

Q3: How can I distinguish between the (E) (trans) and (Z) (cis) isomers of this compound?

A3: ¹H NMR spectroscopy is the most definitive method. The two vinyl protons on the double bond have a characteristic coupling constant (J-value).

  • For the (E) -isomer , this coupling constant is typically large, in the range of 15-16 Hz .

  • For the (Z) -isomer , the coupling constant is significantly smaller, usually around 12 Hz .[3] HPLC can also be used, as the two isomers will typically have different retention times.[5][6]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a suboptimal solvent system.[7][8] To resolve this, return the mixture to the heat source, add more of the "soluble" solvent (e.g., ethanol in an ethanol/water system) to fully redissolve the oil, and then allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.[7][9]

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during the purification of this compound and provides step-by-step protocols for resolution.

Problem 1: Removal of Unreacted Starting Materials and Non-Acidic Impurities
  • Symptom: NMR or HPLC analysis shows peaks corresponding to 2,3-difluorobenzaldehyde or other neutral byproducts.

  • Causality: These impurities lack the acidic proton of the desired cinnamic acid and will not readily crystallize with the product. Their presence significantly lowers purity.

  • Solution: An acid-base extraction is a highly effective first-line purification technique to separate the desired carboxylic acid from neutral or basic impurities.[10][11] The process involves dissolving the crude mixture in an organic solvent and washing with an aqueous base. The carboxylic acid is deprotonated to its water-soluble carboxylate salt, which moves to the aqueous layer, leaving non-acidic impurities behind in the organic layer.[12][13] The aqueous layer is then re-acidified to precipitate the pure acid.[14]

  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in an appropriate organic solvent like ethyl acetate (100 mL).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[14] Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl (e.g., 12 M) dropwise with stirring until the solution reaches pH ~2 (check with pH paper). The this compound will precipitate as a solid.[11][12]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Problem 2: Difficulty Achieving High Purity by Crystallization
  • Symptom: The product oils out, crystallizes too rapidly trapping impurities, or fails to crystallize at all.

  • Causality: Successful crystallization depends on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble at all temperatures.[15] Choosing the right solvent system is critical. A mixed-solvent system often provides the ideal solubility profile that a single solvent cannot.[16]

  • Solution: A systematic approach to solvent selection and a carefully controlled cooling process can dramatically improve crystal quality and yield. For many cinnamic acids, an ethanol/water mixed solvent system is highly effective.

Solvent SystemBoiling Point (°C)Suitability Notes
Ethanol/Water 78-100Highly Recommended. The compound is soluble in hot ethanol and insoluble in water. Adding water as the "anti-solvent" to a hot ethanol solution allows for fine control over the saturation point, promoting slow, high-purity crystal growth.[15]
Isopropanol 82Good single-solvent option. May require a larger volume compared to a mixed system.
Acetic Acid/Water 100-118Effective but can be difficult to remove residual acetic acid, which may require extensive drying.
Toluene 111Generally not ideal as a primary solvent due to high boiling point, which can promote oiling out. May be useful for removing specific non-polar impurities.
  • Dissolution: Place the crude acid (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) while heating on a hot plate, just enough to dissolve the solid completely.

  • Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[15][16]

  • Clarification: Add a few more drops of hot ethanol, just until the solution becomes clear again.[15] At this point, the solution is perfectly saturated for optimal crystal growth upon cooling.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming large, pure crystals and excluding impurities.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Problem 3: Separating the (E)/(Z) Isomers
  • Symptom: HPLC or NMR analysis confirms the presence of the undesired (Z)-isomer, even after initial purification.

  • Causality: The (E) and (Z) isomers often have very similar polarities and solubilities, making them difficult to separate by standard crystallization alone. The (E)-isomer is generally more thermodynamically stable and less soluble, but co-crystallization can occur.[1]

  • Solution: While careful, slow recrystallization can enrich the (E)-isomer, complete separation often requires flash column chromatography.[17] Alternatively, the (Z)-isomer can sometimes be converted to the more stable (E)-isomer. A patented method suggests that a trace amount of iodine can catalyze the conversion of cis to trans isomers in solution.[18]

  • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH) is a good starting point. The goal is to achieve a clear separation between the two isomer spots.

  • Column Packing: Prepare a silica gel column using the determined mobile phase.

  • Sample Loading: Dissolve the impure mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions. The less polar (E)-isomer will typically elute before the slightly more polar (Z)-isomer.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure (E)-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows

General Purification and Analysis Workflow

G cluster_0 Purification cluster_1 Analysis & Decision Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove neutral impurities Recrystal Recrystallization Extraction->Recrystal Remove isomers & polar impurities Analysis Purity Check (HPLC, NMR) Recrystal->Analysis Chromatography Column Chromatography Analysis->Chromatography Isomers present Final Pure Product (>99%) Analysis->Final Purity OK Chromatography->Analysis Re-analyze

Caption: A typical workflow for purifying crude this compound.

Troubleshooting Crystallization Issues

G Start Hot Saturated Solution Cool Cool Slowly Start->Cool Problem Problem Occurs? Cool->Problem Oil Product 'Oils Out' Problem->Oil Yes NoCrystal No Crystals Form Problem->NoCrystal Yes Success Pure Crystals Form Problem->Success No Sol1 Re-heat. Add more 'soluble' solvent. Cool even slower. Oil->Sol1 Sol2 1. Scratch flask wall. 2. Add a seed crystal. 3. Boil off some solvent. NoCrystal->Sol2

References

Technical Support Center: Purification of Crude 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 2,3-Difluorocinnamic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties and biological activity. However, the synthesis of this compound, often via reactions like the Perkin or Knoevenagel condensation, can lead to a range of impurities that require careful removal to ensure the quality and reliability of downstream applications.[1][2][3]

Common impurities can include unreacted starting materials (e.g., 2,3-difluorobenzaldehyde), the cis-isomer of the product, and other positional isomers of difluorocinnamic acid if the starting materials are not of high purity.[4] This guide provides a systematic approach to identifying and eliminating these impurities, ensuring you obtain this compound of the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities present will largely depend on the synthetic route employed. For a Perkin reaction, you might find residual 2,3-difluorobenzaldehyde and acetic anhydride.[1][2][3][5][6] For a Knoevenagel-type condensation, unreacted 2,3-difluorobenzaldehyde and malonic acid (or its derivatives) are common. In both cases, the formation of the undesired cis-isomer of this compound is a possibility.

Q2: My purified this compound has a broad melting point range. What does this indicate?

A2: A broad melting point is a classic sign of impurity. The presence of even small amounts of contaminants disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. The most common culprits are the cis-isomer or residual starting materials.

Q3: How can I distinguish between the cis and trans isomers of this compound?

A3: ¹H NMR spectroscopy is the most effective method. The vinyl protons of the trans-isomer will exhibit a large coupling constant (J value), typically in the range of 15-18 Hz. The corresponding cis-isomer will have a smaller coupling constant, usually around 12 Hz.

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: A mixed solvent system of ethanol and water is often a good choice for cinnamic acid derivatives.[4][7] The compound is generally soluble in hot ethanol and less soluble in water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid, you can create a system where the desired product crystallizes upon slow cooling, leaving more soluble impurities in the mother liquor.

Q5: I'm seeing multiple spots on my TLC plate after purification. What should I do?

A5: This indicates that your purification was incomplete. If you performed a recrystallization, you might need to try a different solvent system or perform a second recrystallization. If the impurities have similar polarities to your product, column chromatography is likely necessary for effective separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution & Rationale
Low Yield After Recrystallization 1. Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling. 2. Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. 3. Premature crystallization: The product may have crystallized out during a hot filtration step.1. Use the minimum amount of hot solvent required to just dissolve the crude material. This ensures the solution is supersaturated upon cooling, maximizing crystal formation. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[7] 3. Preheat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper to speed up the filtration of the hot solution.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is too supersaturated. 1. Choose a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point. 2. After dissolving the compound in the minimum amount of hot solvent, add a small amount of additional hot solvent to slightly reduce the saturation. Allow the solution to cool very slowly. Seeding the solution with a pure crystal can also encourage crystallization over oiling out.[4]
Poor Separation in Column Chromatography 1. Incorrect mobile phase polarity: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, your compound may not move off the baseline. 2. Column overloading: Applying too much sample to the column leads to broad bands and poor separation. 3. Poor column packing: Channels or cracks in the stationary phase will result in uneven flow and band broadening.1. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your desired compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.[8] 2. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Pack the column carefully as a slurry to ensure a uniform and tightly packed bed.
Product is Colored (Yellow or Brown) Presence of colored byproducts from the synthesis. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol describes a general method for the purification of crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding hot ethanol dropwise until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it just begins to turn cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is for situations where recrystallization is ineffective, particularly for separating isomers or impurities with similar polarities.[9]

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. A gradient elution, for example, from 95:5 to 80:20 hexanes:ethyl acetate, is often effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Impure1 Impure Product Purity_Check1->Impure1 Purity < 98% Column_Chromatography Column Chromatography Impure1->Column_Chromatography Purity_Check2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Fractions Impure2 Impure Fractions Purity_Check2->Impure2 Impure Fractions

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Crude Product Analysis (TLC/NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Polar_Impurity Polar Impurities (e.g., starting materials) Impurity_Type->Polar_Impurity Different Polarity Nonpolar_Impurity Non-polar/Similar Polarity Impurities (e.g., cis-isomer) Impurity_Type->Nonpolar_Impurity Similar Polarity Recrystallization Attempt Recrystallization Polar_Impurity->Recrystallization Column_Chromatography Perform Column Chromatography Nonpolar_Impurity->Column_Chromatography Success Pure Product Obtained Recrystallization->Success Column_Chromatography->Success

Caption: A decision-making flowchart for troubleshooting purification issues.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[10][11]

References

Technical Support Center: Optimizing the Synthesis of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, synthetic chemists, and drug development professionals engaged in the synthesis of 2,3-Difluorocinnamic acid. As a key building block in the development of novel pharmaceuticals and advanced materials, achieving high yield and purity is paramount. This document provides a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind key procedural steps to address common challenges encountered in the laboratory.

Overview of Common Synthetic Strategies

The synthesis of this compound is most commonly achieved through condensation reactions involving 2,3-difluorobenzaldehyde as the starting material. The two primary methods are the Knoevenagel condensation and the Perkin reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of 2,3-difluorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] The Doebner modification of this reaction utilizes pyridine as the solvent and catalyst, which also facilitates a subsequent decarboxylation step to yield the desired cinnamic acid derivative.[1][3] This method is often preferred for its relatively mild conditions and good yields.

  • Perkin Reaction: A classic method for synthesizing cinnamic acids, the Perkin reaction uses the condensation of an aromatic aldehyde (2,3-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).[4][5][6] This reaction typically requires high temperatures to proceed effectively.[7]

The choice of method depends on available reagents, equipment, and desired scale. This guide will focus primarily on troubleshooting the widely used Knoevenagel condensation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Part 1: Addressing Low Reaction Yield

Q1: My Knoevenagel condensation reaction with 2,3-difluorobenzaldehyde and malonic acid resulted in a very low yield. What are the most likely causes?

A1: Low yields in this condensation are typically traced back to four key areas: catalyst inefficiency, suboptimal reaction temperature, presence of water, or insufficient reaction time.

  • Catalyst Choice & Amount: The base catalyst is crucial. Weakly basic amines like piperidine or pyridine are standard.[1] Using too strong a base can induce self-condensation of the aldehyde, while too little catalyst will result in a sluggish or incomplete reaction. For the Doebner modification, pyridine often serves as both the catalyst and solvent.[1] Greener alternatives using ammonium salts like ammonium bicarbonate have also proven effective and may require optimization.[8]

  • Reaction Temperature: The condensation and subsequent decarboxylation are temperature-dependent. While the initial condensation may proceed at a moderate temperature, the decarboxylation step often requires heating (e.g., 90-100°C) to go to completion.[8] However, excessively high temperatures can lead to the formation of colored byproducts and degradation.

  • Reagent Purity: Ensure that the 2,3-difluorobenzaldehyde and malonic acid are of high purity. Impurities in the starting aldehyde can lead to a variety of unwanted side products.[9] Water in the reaction mixture can hinder the condensation; using anhydrous solvents and reagents is beneficial where practical.

  • Reaction Monitoring: It is critical to monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde is a key indicator of reaction completion. Premature work-up is a common cause of low yields.

Q2: I am performing a Perkin reaction and the yield is poor, with a significant amount of starting material recovered. How can I improve this?

A2: The Perkin reaction is known for requiring forcing conditions.[7] Low conversion is often due to two main factors:

  • Temperature and Reaction Time: This reaction demands high temperatures, often in the range of 160-180°C, and prolonged reaction times (several hours) to drive the reaction to completion.[10] Ensure your experimental setup can safely maintain these temperatures.

  • Anhydrous Conditions: The presence of moisture is detrimental as it can hydrolyze the acetic anhydride. It is critical to use anhydrous sodium or potassium acetate and freshly distilled acetic anhydride for optimal results.[7]

Part 2: Identifying and Managing Impurities

Q3: My final product has a broad, depressed melting point. What impurity is the most likely culprit?

A3: A broad and lower-than-expected melting point is a classic sign of impurities.[9] For this compound, the most common impurity causing this is the geometric cis-(Z)-isomer. The desired trans-(E)-isomer has a more stable crystal lattice and thus a higher, sharper melting point. The presence of the cis-isomer disrupts this lattice, leading to the observed depression. Other potential impurities include unreacted starting materials or other positional isomers if the initial benzaldehyde was not pure.[9]

Q4: How can I definitively confirm the presence of the cis-isomer in my sample?

A4: ¹H NMR spectroscopy is the most powerful tool for this purpose. The stereochemistry of the double bond can be unequivocally assigned by examining the coupling constant (J-value) between the two vinyl protons.

  • trans-isomer: Exhibits a large coupling constant, typically in the range of 15-16 Hz .

  • cis-isomer: Exhibits a smaller coupling constant, typically around 12 Hz .[9]

The presence of two distinct sets of vinyl proton signals with these characteristic coupling constants confirms a mixture of isomers.

Q5: My crude product is contaminated with unreacted 2,3-difluorobenzaldehyde. What is the most efficient way to remove it?

A5: The acidic nature of the desired product provides a straightforward method for separation. An acid-base extraction is highly effective.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with an aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[11] The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • The neutral benzaldehyde impurity will remain in the organic layer, which can be discarded.

  • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until a pH of ~2 is reached. The pure this compound will precipitate out as a solid and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol describes a common lab-scale synthesis of trans-2,3-Difluorocinnamic acid.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-4 volumes).

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Condensation & Decarboxylation: Add a catalytic amount of piperidine (0.1 eq) to the flask. Heat the reaction mixture to 90-100°C and maintain for 3-5 hours. Monitor the disappearance of the aldehyde by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice and concentrated HCl (adjust to pH 1-2).

  • Isolation: A precipitate will form. Stir for 30 minutes, then collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual pyridine hydrochloride.

  • Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization as described in Protocol 2.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing the cis-isomer and other minor impurities.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution on a hot plate with stirring until it boils.[9]

  • Hot Solvent Addition: Continue adding the hot solvent mixture dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[12]

  • Crystallization: Cover the flask or beaker and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent. The result should be a white to off-white crystalline solid with a sharp melting point.

Data Summary & Characterization

Table 1: Troubleshooting Summary
Issue ObservedPotential CauseRecommended SolutionExpected Outcome
Low Reaction Yield Incomplete reactionIncrease reaction time and/or temperature; monitor via TLC.Disappearance of starting materials on TLC plate.
Inactive catalystUse fresh, high-purity catalyst (piperidine, pyridine).Increased reaction rate.
Product loss during work-upEnsure complete precipitation by adjusting pH to 1-2; wash with minimal cold solvent.Higher recovery of solid product.
Low/Broad Melting Point Presence of cis-isomerPurify by recrystallization (Protocol 2). The cis-isomer is typically more soluble.Sharper melting point closer to the literature value.
"Oiling Out" during Recrystallization Solution is too supersaturated or solvent boiling point is too highEnsure slow cooling; if oiling persists, reheat, add a small amount more of the "good" solvent (ethanol), and cool again.[9][12]Formation of a crystalline solid instead of an oil.
Unreacted Aldehyde in Product Incomplete reaction or insufficient purificationPerform an acid-base extraction prior to recrystallization.Clean NMR spectrum free of aldehyde proton signals (~10 ppm).
Table 2: Expected ¹H NMR Data for trans-2,3-Difluorocinnamic acid

(Solvent: DMSO-d₆, 400 MHz). Note: Chemical shifts (δ) are approximate and can vary slightly.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
Carboxylic Acid (-COOH)~12.5broad singlet-Disappears upon D₂O exchange.
Vinyl Proton (Ar-CH =)~7.6doubletJ ≈ 16.0The large coupling constant confirms trans stereochemistry.
Vinyl Proton (=CH -COOH)~6.6doubletJ ≈ 16.0Coupled to the other vinyl proton.
Aromatic Protons~7.2 - 7.6multiplet-Complex splitting pattern due to F-H coupling.

Visualization of Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage s1 1. Mix Reagents (2,3-Difluorobenzaldehyde, Malonic Acid, Pyridine) s2 2. Add Catalyst (Piperidine) s1->s2 s3 3. Heat & Reflux (90-100°C, 3-5h) s2->s3 s4 4. Monitor by TLC s3->s4 w1 5. Acidic Quench (HCl, pH 1-2) s4->w1 Reaction Complete w2 6. Vacuum Filtration w1->w2 w3 7. Wash with H₂O w2->w3 w4 8. Dry Crude Product w3->w4 p1 9. Recrystallization (Ethanol/Water) w4->p1 p2 10. Collect Pure Crystals p1->p2 p3 11. Dry Final Product p2->p3 end end p3->end Pure this compound

Caption: Workflow for Synthesis, Isolation, and Purification.

Troubleshooting Decision Tree

Caption: Logical Flow for Troubleshooting Synthesis Outcomes.

References

Technical Support Center: Purifying 2,3-Difluorocinnamic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2,3-Difluorocinnamic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The inherent acidity and polarity of fluorinated cinnamic acids present unique purification challenges, primarily peak tailing and poor resolution on standard silica gel. This guide provides field-proven troubleshooting advice and detailed protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding before proceeding to detailed troubleshooting.

Q1: What is the primary challenge in purifying this compound on silica gel?

A1: The primary challenge stems from the interaction between the analyte's carboxylic acid group and the silica gel's surface silanol groups (Si-OH). This compound can exist in equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual-state interaction with the stationary phase causes significant peak tailing, where the compound smears down the column instead of eluting as a sharp band.[1][2]

Q2: What is the best stationary phase for this purification?

A2: For most laboratory-scale purifications (milligrams to several grams), standard flash-grade silica gel (230-400 mesh) is the most cost-effective and appropriate stationary phase.[3] While other stationary phases like alumina exist, silica gel is slightly acidic and generally compatible with acidic compounds, provided the mobile phase is correctly modified.[4]

Q3: How do I determine the right mobile phase (eluent)?

A3: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC).[3] A good starting point for cinnamic acid derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The goal is to find a solvent ratio that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the this compound. This Rf value typically translates well to column separation, allowing impurities to either wash through ahead of the product or remain strongly adsorbed.[4]

Q4: What is the purpose of adding an acid modifier like acetic or formic acid to the eluent?

A4: Adding a small amount (typically 0.1% to 1%) of an acid like acetic acid to the mobile phase is a critical technique to counteract peak tailing.[1] The added acid suppresses the ionization of the this compound by Le Châtelier's principle, ensuring it remains in its less polar, protonated form. This minimizes strong ionic interactions with the silica surface, leading to sharper peaks and improved separation.[1][5]

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying gram-scale quantities of crude this compound.

Step 1: Mobile Phase Selection via TLC
  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To one of the promising ratios (e.g., 7:3), add 0.5% acetic acid.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude material on separate TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light. Compare the plate developed with the acidic modifier to the one without. You should observe that the acidic mobile phase results in a more compact, less streaky spot for your product.

  • Select the acidic solvent system that gives your product an Rf value between 0.25 and 0.35.

Step 2: Column Packing
  • Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 50:1 ratio of silica weight to crude sample weight).[4]

  • Prepare a slurry by mixing silica gel with your initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or channels form.[3] The final packed bed should be uniform and level.

Step 3: Sample Loading

You can choose one of two methods for loading your sample:

  • Wet Loading: Dissolve the crude product in the minimum possible volume of a strong solvent (like dichloromethane or ethyl acetate). Carefully apply this concentrated solution to the top of the silica bed.[3]

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

Step 4: Elution and Fraction Collection
  • Begin eluting with the mobile phase determined by your TLC analysis.

  • Apply gentle, steady air pressure to maintain a constant flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • If a simple isocratic elution does not separate all impurities, a gradient elution can be used. This involves gradually increasing the polarity of the mobile phase (e.g., starting with 8:2 Hexane:EtOAc and slowly increasing to 6:4 Hexane:EtOAc) to elute more polar compounds.[3]

Step 5: Fraction Analysis
  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using your elution solvent system.

  • Visualize under UV light to identify which fractions contain your pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This guide addresses specific issues in a direct question-and-answer format.

Problem: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.

  • Question: Why is my acidic compound smearing instead of forming a tight band? Answer: This is classic peak tailing. As an acidic compound, this compound interacts with the silica gel stationary phase in multiple ways (hydrogen bonding and deprotonation), causing some molecules to be retained longer than others.[2][5] This differential interaction leads to a "tail" on the elution peak. Solution:

    • Add an Acid Modifier: Incorporate 0.5-1% acetic acid or 0.1-0.5% formic acid into your eluent system (both for TLC and the column).[1] This will suppress the ionization of your compound, forcing it to behave as a single, less polar entity, which dramatically sharpens the elution band.

    • Check Sample Concentration: Overloading the TLC plate or the column can also cause streaking.[6] Ensure you are spotting a dilute solution on the TLC plate and adhering to the recommended silica-to-sample weight ratio for the column.[4]

Problem: My compound won't move off the baseline (Rf = 0).

  • Question: I've tried several Hexane:Ethyl Acetate mixtures, but my product remains at the top of the column. What should I do? Answer: Your mobile phase is not polar enough to displace the highly polar this compound from the polar silica gel.[7] The strong interactions (especially if you haven't added an acid modifier) are causing it to remain adsorbed. Solution:

    • Increase Eluent Polarity: Systematically increase the proportion of the polar solvent (ethyl acetate). If you reach 100% ethyl acetate and the compound still doesn't move, you may need a more polar solvent.

    • Introduce a Stronger Polar Solvent: Add a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. A mobile phase of Dichloromethane:Methanol (e.g., 98:2) can also be effective for highly polar compounds. Always test new solvent systems on TLC first.

Problem: All my spots, including the product and impurities, run to the top of the TLC plate (Rf ≈ 1).

  • Question: Why is everything eluting immediately from the column with the solvent front? Answer: Your mobile phase is too polar.[7] The solvent is so effective at solvating the compounds and competing for sites on the stationary phase that no retention occurs. All components are washed through the column without separation. Solution:

    • Decrease Eluent Polarity: Substantially increase the proportion of the non-polar solvent (hexane). Start with a much less polar mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase polarity in your TLC trials until you achieve the desired Rf of ~0.3.

Problem: The product crystallized in the column or on the frit during purification.

  • Question: My purified fractions are clean, but my yield is low because a significant amount of product precipitated in the column. Why did this happen? Answer: This typically occurs when the compound's solubility in the mobile phase is limited. As the initially concentrated band of your product moves down the column, it dilutes into the eluent. If the concentration drops below its solubility limit, it can crystallize. This can also happen if there is a significant temperature change in the lab. Solution:

    • Modify the Mobile Phase: Add a small amount of a stronger, co-solvent in which your compound is more soluble (e.g., a small percentage of dichloromethane or THF) to the mobile phase. Test for compatibility on TLC first.

    • Run the Column at a Slightly Elevated Temperature: If practical and safe, slightly warming the column can sometimes increase solubility enough to prevent precipitation.

    • Recover the Product: If crystallization has already occurred, you can often recover the product by flushing the column with a very strong solvent (like pure methanol or acetone) in which the compound is highly soluble. This fraction will likely be impure and require a second purification attempt.

Visualization of Key Workflows

Chromatographic Purification Workflow

The diagram below illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure this compound Evap->Pure

Caption: A standard workflow for purifying this compound.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common chromatography problems.

G cluster_tailing cluster_rf0 cluster_rf1 Start Poor Chromatographic Result Tailing Compound is acidic Interacting with Silica Start->Tailing Streaking? RF0 Mobile Phase Not Polar Enough Start->RF0 Stuck at top? RF1 Mobile Phase Too Polar Start->RF1 Washes out? SolveTailing Solution: Add 0.5% Acetic Acid to Mobile Phase Tailing->SolveTailing SolveRF0 Solution: Increase % of Polar Solvent (e.g., Ethyl Acetate) RF0->SolveRF0 SolveRF1 Solution: Decrease % of Polar Solvent (Increase % Hexane) RF1->SolveRF1

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Managing Solubility of 2,3-Difluorocinnamic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions involving this versatile building block. The inherent physicochemical properties of fluorinated cinnamic acids often present solubility challenges that can impede reaction kinetics, yield, and purification. This document provides a structured approach to understanding and overcoming these issues through field-proven insights and detailed protocols.

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of this compound is the foundation for troubleshooting its solubility. The dual fluorine substitution on the phenyl ring significantly influences its electronic properties, crystallinity, and, consequently, its interaction with various solvents.

PropertyValueSource
CAS Number 207981-48-4[1][2][3]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 200-202 °C[3]
pKa (Predicted) 4.21 ± 0.10[3]
Aqueous Solubility Poor[4][5]
Organic Solubility Generally soluble in polar organic solvents (e.g., alcohols, ethers, DMF, DMSO).[5][6]
Primary Hazards Causes skin, serious eye, and respiratory irritation.[1][2][7][8]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubility of this compound.

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps?

A1: Solubility issues are common with this class of compounds due to high lattice energy, as indicated by its high melting point. If you are experiencing poor solubility in a non-polar or moderately polar organic solvent (e.g., Toluene, DCM, Ethyl Acetate), consider the following immediate actions:

  • Thermal Assistance: Gently warm the mixture. Increased temperature often provides the necessary energy to overcome the crystal lattice energy.

  • Sonication: Use an ultrasonic bath to mechanically break down solid agglomerates and increase the surface area for solvation.

  • Solvent Polarity: If your reaction chemistry permits, switch to a more polar, aprotic solvent. Dipolar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving poorly soluble carboxylic acids.[9][10]

Q2: How can I effectively dissolve this compound in an aqueous medium for a reaction?

A2: Direct dissolution in neutral water is not feasible due to the compound's hydrophobic nature.[4][5] The most effective strategy is to leverage its acidic carboxylic group through pH modification.

  • Mechanism: By adding a base (e.g., NaOH, KOH, K₂CO₃), you can deprotonate the carboxylic acid (pKa ≈ 4.21) to form its corresponding carboxylate salt.[3] This salt is an ionic species and is significantly more soluble in water.[11][12] The solution should be adjusted to a pH at least 1-2 units above the pKa (i.e., pH > 6) to ensure complete deprotonation and dissolution.

  • Caution: Ensure that the resulting basic pH is compatible with your downstream reaction conditions and the stability of other reagents.

Q3: My compound precipitates out of the reaction mixture during the experiment. What is causing this?

A3: Mid-reaction precipitation can be attributed to several factors:

  • Temperature Fluctuation: If the reaction was heated to achieve initial dissolution, cooling (even to room temperature) can cause the compound to crash out as its solubility limit is exceeded.

  • Change in pH: If the reaction generates an acidic byproduct, it can lower the pH of the medium. In an aqueous solution, if the pH drops below the pKa of this compound, the soluble carboxylate salt will be protonated back to the insoluble acid form.

  • Product Insolubility: The product of your reaction may be less soluble in the chosen solvent system than the starting material.

  • Solvent Consumption: If the solvent is also a reactant and is consumed, the concentration of the solute may increase beyond its solubility limit.

Q4: For a reaction sensitive to protic solvents, what are the best solvent choices?

A4: For reactions requiring anhydrous, aprotic conditions (e.g., using organometallics, strong bases, or certain coupling reagents), protic solvents like alcohols or water are unsuitable. The best alternatives are high-polarity aprotic solvents:

  • Primary Recommendations: DMF, DMSO, NMP, and THF.

  • Rationale: These solvents have high dielectric constants and can effectively solvate both the starting material and many reaction intermediates without interfering with the reaction mechanism.[9][10] Always use a dry, anhydrous grade of these solvents for sensitive reactions.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, scenario-based troubleshooting workflows and step-by-step protocols to systematically address solubility challenges.

Scenario 1: Anhydrous Organic Reaction (e.g., Amide Coupling, Esterification)

Issue: Failure to achieve a homogeneous solution of this compound in a standard aprotic solvent like THF or Dichloromethane (DCM).

This workflow provides a logical progression for identifying a suitable solvent system.

cluster_0 Tier 1: Physical Methods cluster_1 Tier 2: Alternative Aprotic Solvents cluster_2 Tier 3: Co-Solvent System start Initial Solubility Failure in THF/DCM heat Apply Gentle Heat (e.g., 40-50 °C) start->heat sonicate Use Ultrasonic Bath heat->sonicate If still insoluble success Homogeneous Solution Proceed with Reaction heat->success Success dmf Try DMF or DMSO (High Polarity) sonicate->dmf If still insoluble sonicate->success Success acetonitrile Try Acetonitrile (MeCN) dmf->acetonitrile If reaction incompatible with DMF/DMSO dmf->success Success cosolvent Use Minimal DMF/DMSO to Dissolve, then Dilute with Primary Solvent (e.g., THF) acetonitrile->cosolvent If single solvent fails acetonitrile->success Success cosolvent->success Success

Caption: Decision workflow for anhydrous solvent selection.

This protocol allows for rapid and material-sparing assessment of suitable solvents.

  • Preparation: Add approximately 2-5 mg of this compound to several small vials.

  • Solvent Addition: To each vial, add the test solvent (e.g., THF, DMF, Acetonitrile) dropwise (e.g., 100 µL increments) while stirring.

  • Observation: Observe for dissolution at room temperature. Note the approximate volume of solvent required.

  • Intervention: If the solid remains, gently warm the vial to ~40 °C and/or place it in an ultrasonic bath for 5 minutes.

  • Selection: Choose the solvent that provides complete dissolution under the mildest conditions and is most compatible with your planned reaction chemistry.

Scenario 2: Reaction in Aqueous or Mixed-Aqueous Media

Issue: The reaction requires water as a solvent or co-solvent (e.g., Suzuki coupling, catalytic hydrogenation), but the starting material is insoluble.

The choice between these two primary strategies depends on the pH stability of your reagents.

cluster_0 pH Stability Check cluster_1 Strategy 1: pH Modification cluster_2 Strategy 2: Co-Solvency start Insolubility in Aqueous System check Are all reagents stable at pH > 7? start->check ph_mod Form soluble carboxylate salt using a base (e.g., K₂CO₃, NaOH). Target pH > 6.0 check->ph_mod Yes cosolvent Use a water-miscible organic co-solvent (e.g., EtOH, MeOH, Dioxane) check->cosolvent No success Homogeneous Reaction ph_mod->success cosolvent->success

Caption: Strategy selection for aqueous reaction systems.

This protocol details the formation of a soluble stock solution by deprotonation.

  • Suspension: Suspend the required amount of this compound in the desired volume of deionized water.

  • Base Addition: While stirring vigorously, add a 1M solution of a suitable base (e.g., NaOH, KOH) dropwise.

  • Monitor Dissolution: Continue adding the base until all the solid has dissolved, resulting in a clear solution.

  • pH Verification: Use a calibrated pH meter to check the final pH of the solution. If necessary, adjust to the desired pH for your reaction, ensuring it remains sufficiently above the pKa to maintain solubility.

  • Proceed: Use this stock solution for your reaction. Remember to account for the added water and salt in your reaction stoichiometry and workup.

This protocol is ideal for reactions where pH modification is not viable.[][14]

  • Initial Dissolution: Dissolve the this compound in the minimum required volume of a water-miscible organic solvent (e.g., Ethanol, Methanol, Dioxane, THF).

  • Transfer: Transfer this organic solution to the reaction vessel.

  • Aqueous Addition: While stirring, slowly add the aqueous component of your reaction medium (e.g., water, buffer solution).

  • Observation: Monitor for any signs of precipitation. If cloudiness appears, you may need to increase the proportion of the organic co-solvent. A common starting ratio is between 1:1 and 3:1 organic solvent to water.

  • Homogenize: Ensure the solution is fully homogeneous before adding other reagents.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2,3-difluorocinnamic acid. The transition from a bench-scale procedure to a large-scale production process introduces significant challenges that require careful consideration of reaction parameters, safety, and purification.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this important synthetic intermediate.

Overview of Primary Synthetic Strategies

The synthesis of cinnamic acids, including this compound, is predominantly achieved through two robust methods: the Knoevenagel-Doebner condensation and the Perkin reaction.[2][3] The choice between these pathways often depends on available starting materials, desired purity, and the scale of the operation.

The Knoevenagel-Doebner condensation involves the reaction of 2,3-difluorobenzaldehyde with malonic acid, catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine.[4][5] This method is frequently favored for its high yields and milder reaction conditions, which are significant advantages during scale-up.[2] The reaction is typically followed by a decarboxylation step to yield the final product.[4]

The Perkin reaction is a classic method that condenses an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., anhydrous sodium acetate).[6][7] While effective, this reaction often requires high temperatures (160-180 °C) and extended reaction times, posing challenges for thermal management and energy efficiency at an industrial scale.[2][8]

Synthetic_Pathways cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Reagents cluster_3 Final Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Knoevenagel Knoevenagel-Doebner Condensation 2,3-Difluorobenzaldehyde->Knoevenagel Perkin Perkin Reaction 2,3-Difluorobenzaldehyde->Perkin Product This compound Knoevenagel->Product Perkin->Product Malonic Malonic Acid Pyridine/Piperidine Malonic->Knoevenagel Acetic Acetic Anhydride Sodium Acetate Acetic->Perkin

Caption: Comparison of Knoevenagel and Perkin pathways.

Recommended Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is optimized for yield and scalability, leveraging the milder conditions of the Knoevenagel-Doebner reaction.

Reagents & Equipment

Reagent Molar Equivalent Notes
2,3-Difluorobenzaldehyde 1.0 eq Ensure high purity (>98%)
Malonic Acid 1.2 eq Must be dry
Pyridine Solvent Use anhydrous grade
Piperidine 0.1 eq (catalytic) Acts as co-catalyst
Hydrochloric Acid (conc.) For work-up
Equipment
Jacketed Glass Reactor Sized for intended scale
Overhead Mechanical Stirrer Ensures efficient mixing
Reflux Condenser with Gas Outlet Connected to a scrubber

| Temperature Probe & Controller | | For precise thermal management |

Step-by-Step Procedure:

  • Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure the system is inert, typically by purging with nitrogen.

  • Reagent Charging: To the reactor, add pyridine, followed by 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq). Stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) using the reactor jacket.[3] Vigorous evolution of carbon dioxide should be observed as the condensation and subsequent decarboxylation occur.[3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed (typically 3-5 hours).

  • Quenching & Precipitation: Once complete, cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly pour the mixture into a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[3] This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.[3]

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Troubleshooting Guide for Scale-Up

Transitioning from lab to pilot scale often uncovers issues related to heat and mass transfer.[9] This guide addresses common problems in a Q&A format.

Troubleshooting_Flow Start Problem Encountered LowYield Low or Stalled Yield Start->LowYield ImpureProduct Product is Impure Start->ImpureProduct PurificationIssue Purification Fails (e.g., Oiling Out) Start->PurificationIssue CheckReagents Verify reagent purity and stoichiometry. LowYield->CheckReagents CheckTemp Confirm internal reaction temperature. Hot spots? LowYield->CheckTemp CheckMixing Increase stirring rate. Is a vortex visible? LowYield->CheckMixing AnalyzeByproducts Identify impurities via LC-MS or NMR. ImpureProduct->AnalyzeByproducts SolventSystem Screen recrystallization solvents (e.g., EtOH/Water). PurificationIssue->SolventSystem TryChromatography Consider flash column chromatography for stubborn impurities. PurificationIssue->TryChromatography CheckSideReactions Possible cis-isomer or unreacted starting material? AnalyzeByproducts->CheckSideReactions OptimizeWorkup Adjust pH during workup. Improve washing steps. CheckSideReactions->OptimizeWorkup CoolingRate Cool solution slowly. Scratch flask to induce nucleation. SolventSystem->CoolingRate

Caption: A decision tree for troubleshooting common issues.

Q1: My reaction has stalled, and the yield is lower than expected. What are the likely causes at scale?

A1:

  • Cause - Inefficient Mixing: In large reactors, creating a homogenous mixture is challenging. "Dead spots" with poor mixing can lead to localized areas where the reaction does not proceed, effectively lowering the overall yield.

    • Solution: Increase the agitation speed of the overhead stirrer. Ensure the impeller is appropriately sized for the vessel. For very large volumes, consider installing baffles to improve mixing efficiency.

  • Cause - Poor Heat Transfer: The Knoevenagel reaction is endothermic during the initial phase but can become exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent internal temperature.[9] Localized hot or cold spots can either degrade the product or slow the reaction rate.

    • Solution: Use a jacketed reactor with a reliable thermal fluid system. Monitor the internal reaction temperature, not just the jacket temperature. Ensure the rate of heating is controlled to prevent overshooting the target temperature.

  • Cause - Reagent Quality: The purity of 2,3-difluorobenzaldehyde is critical. Impurities can inhibit the catalyst or participate in side reactions. Similarly, using wet malonic acid or pyridine can hinder the reaction.

    • Solution: Always use reagents from a reputable supplier and verify their purity by analysis before use in a large-scale run. Use anhydrous solvents and ensure solids are properly dried.

Q2: My final product is off-color and shows multiple spots on TLC. How do I address this?

A2:

  • Cause - Side Reactions: At the reflux temperature of pyridine, side reactions or degradation can occur over extended periods, leading to colored impurities. One common byproduct is the formation of the cis-isomer of the cinnamic acid, which may have a different TLC retention factor.

    • Solution: Minimize the reaction time by closely monitoring for the disappearance of the starting aldehyde. Once the reaction is complete, cool it down promptly. To address the cis/trans issue, purification is key. Careful recrystallization often allows the thermodynamically more stable trans-isomer to crystallize, leaving the cis-isomer in the mother liquor.[10]

  • Cause - Incomplete Quenching/Washing: Insufficient washing during work-up can leave behind colored pyridine-related salts or other impurities.

    • Solution: During the acidic quench, ensure the pH is low enough (pH 1-2) to fully neutralize all basic components. Be generous with the water washes of the crude filter cake to remove all water-soluble impurities. A wash with a cold, non-polar solvent like hexane can also remove non-polar organic impurities.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point or when the solution is supersaturated with impurities.[11]

  • Cause - High Impurity Level: Impurities can depress the melting point of the mixture, causing it to separate as a liquid.[11]

    • Solution: Perform a preliminary purification. This could involve stirring the crude solid in a hot, non-polar solvent (like heptane) to wash away greasy impurities (a process called trituration) before attempting recrystallization. Alternatively, a quick filtration through a plug of silica gel can remove many polar impurities.

  • Cause - Inappropriate Solvent or Cooling Rate: The solvent may be too good, requiring a very low temperature to induce crystallization, or the solution may be cooled too quickly.

    • Solution: A mixture of ethanol and water is a well-documented and effective solvent system for recrystallizing cinnamic acids.[10] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Slow cooling is crucial for forming well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Perkin or Knoevenagel-Doebner, is better for scaling up? A1: For scaling up, the Knoevenagel-Doebner condensation is generally superior. Its primary advantages are the milder reaction temperatures (refluxing pyridine at ~115 °C vs. 180 °C for Perkin), which reduces energy costs and thermal hazards, and often results in higher yields and cleaner reaction profiles.[1][2] High-temperature reactions like the Perkin are more difficult to control at scale and can lead to more byproduct formation.[8][12]

Q2: How do I confirm the identity and purity of my final this compound? A2: A combination of analytical techniques should be used.

  • ¹H NMR Spectroscopy: This is excellent for confirming the structure and is particularly useful for verifying the trans-stereochemistry of the double bond. The coupling constant (J-value) between the two vinyl protons is typically large, around 15-16 Hz for the trans-isomer.[10]

  • HPLC: High-Performance Liquid Chromatography is the preferred method for determining purity (e.g., >98%).

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

Q3: Are there any specific safety concerns when handling 2,3-difluorobenzaldehyde or pyridine on a large scale? A3: Yes. 2,3-difluorobenzaldehyde is an irritant. Pyridine is flammable, toxic, and has a very low odor threshold. When working at scale, all reagent transfers should be done in a well-ventilated area or under closed-system conditions. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats. The reactor's off-gas should be directed through a scrubbing system to neutralize any pyridine vapors.

Q4: Can I use a different base or solvent for the Knoevenagel-Doebner reaction? A4: While pyridine/piperidine is the classic and most reliable system, other bases and conditions have been explored. For instance, some procedures use ammonium salts as catalysts.[13] However, when scaling up, it is critical to stick with a well-understood and validated system. Any changes to the solvent or catalyst system would require a thorough re-optimization and validation process, starting at the small scale, before being implemented in a large-scale run.[1]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Cinnamic Acid and its Fluorinated Analogue, 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold and the Influence of Fluorination

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its simple structure, consisting of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, offers multiple sites for chemical modification, leading to a diverse range of biological activities.[1][2] Cinnamic acid and its derivatives have been extensively studied and have shown promise as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1]

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance biological activity. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comparative analysis of the biological activities of the parent compound, cinnamic acid, and its fluorinated analogue, 2,3-difluorocinnamic acid.

It is important to note that while cinnamic acid has been the subject of numerous studies, a significant data gap exists in the peer-reviewed literature regarding the specific biological activities of this compound. Therefore, this guide will first detail the well-documented bioactivities of cinnamic acid. Subsequently, it will explore the potential impact of difluorination at the 2 and 3 positions by examining the effects of fluorination on other cinnamic acid isomers, providing a scientifically grounded perspective on the anticipated properties of this compound.

Cinnamic Acid: A Multifaceted Bioactive Compound

Cinnamic acid exhibits a broad spectrum of pharmacological effects, which are summarized below.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[4] The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components.[5] While its broad-spectrum antibacterial activity against many common bacteria is modest, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM, it has shown notable efficacy against Mycobacterium tuberculosis, with MIC values in the range of 250–675 µM.[5] Derivatives of cinnamic acid have been shown to possess enhanced antimicrobial properties.[2]

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[6] A key mechanism of this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[7]

Anticancer Activity

The anticancer potential of cinnamic acid and its derivatives has been explored against various cancer cell lines.[1] Cinnamic acid has been reported to induce cytotoxic effects in glioblastoma, melanoma, prostate, and lung carcinoma cells, with IC50 values typically in the millimolar range.[5] The proposed mechanisms for its anticancer activity are diverse and include the induction of apoptosis and the inhibition of cell proliferation.[8]

Antioxidant Activity

Cinnamic acid exhibits antioxidant properties, primarily attributed to its ability to act as a free radical scavenger.[1] The phenolic hydroxyl group, when present in its derivatives, plays a significant role in this activity.[4] Quantitative structure-activity relationship (QSAR) studies have been conducted to model and predict the antioxidant activity of cinnamic acid derivatives, highlighting the importance of specific structural features for optimal activity.[9]

The Impact of Fluorination: A Case Study of Difluorocinnamic Acid Isomers

While direct experimental data on the biological activity of this compound is scarce, the influence of fluorine substitution can be inferred from studies on other difluoro-isomers, such as trans-3,4-difluorocinnamic acid.

The introduction of fluorine atoms can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and potentially increasing its biological half-life.[5]

  • Altered Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target enzymes or receptors.[7]

For instance, a direct comparative study on mushroom tyrosinase inhibition showed that trans-3,4-difluorocinnamic acid (IC50 = 0.78 ± 0.02 mM) is a slightly more potent inhibitor than trans-cinnamic acid (IC50 = 0.80 ± 0.02 mM), suggesting that the electron-withdrawing nature of the fluorine atoms may enhance binding to the enzyme's active site.[7]

Furthermore, fluorinated cinnamic acid derivatives have been investigated as promising anticancer agents. For example, cinnamide-fluorinated compounds have shown potent cytotoxic effects on liver cancer (HepG2) cell lines, with one compound demonstrating an IC50 of 4.23 μM and the ability to induce cell cycle arrest and apoptosis.[8] While not the 2,3-difluoro isomer, this highlights the potential of fluorination to significantly enhance the anticancer potency of the cinnamic acid scaffold.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of cinnamic acid and provides a placeholder for this compound to highlight the current data gap.

CompoundBiological ActivityMetricValueCell Line/Organism
Cinnamic Acid AnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[5]
AntimicrobialMIC>5 mMVarious Bacteria[5]
AntimicrobialMIC250–675 µMMycobacterium tuberculosis[5]
Tyrosinase InhibitionIC500.80 ± 0.02 mMMushroom Tyrosinase[7]
This compound All-Not Available-
trans-3,4-Difluorocinnamic Acid Tyrosinase InhibitionIC500.78 ± 0.02 mMMushroom Tyrosinase[7]

Experimental Protocols

To facilitate further research, detailed protocols for key assays are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a compound using the broth microdilution method.

Workflow for MIC Determination

prep Prepare serial dilutions of test compounds in a 96-well plate inoc Inoculate each well with a standardized bacterial suspension prep->inoc inc Incubate the plate at 37°C for 18-24 hours inoc->inc read Determine the MIC by visual inspection for the lowest concentration with no visible growth inc->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound (cinnamic acid or this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 9-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

seed Seed cancer cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compounds for 48-72 hours seed->treat mtt Add MTT solution to each well and incubate for 4 hours treat->mtt sol Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt->sol measure Measure the absorbance at 570 nm using a microplate reader sol->measure calc Calculate cell viability and IC50 value measure->calc cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_P P-IκBα IKK->IkB_P Phosphorylation IkB IκBα NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Ubiquitination & Degradation Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

References

A Comparative Analysis of 2,3-Difluorocinnamic Acid and 3,4-Difluorocinnamic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Cinnamic acids, a class of organic compounds characterized by a phenyl ring attached to an acrylic acid moiety, serve as versatile building blocks for the synthesis of a wide array of bioactive molecules. This guide provides an in-depth comparative analysis of two constitutional isomers: 2,3-Difluorocinnamic acid and 3,4-Difluorocinnamic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the positional variation of fluorine substituents on the phenyl ring influences their chemical and biological characteristics, thereby guiding their application in research and development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positions of the two fluorine atoms from the 2,3- to the 3,4-positions on the phenyl ring of cinnamic acid imparts distinct physicochemical properties to each isomer. These differences, summarized in Table 1, have significant implications for their handling, reactivity, and pharmacokinetic profiles.

PropertyThis compound3,4-Difluorocinnamic Acid
CAS Number 207981-48-4112897-97-9[1]
Molecular Formula C₉H₆F₂O₂[2]C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [2]184.14 g/mol [1]
Melting Point 200-202 °C194-196 °C[3]
Predicted pKa ~4.1-4.34.27 ± 0.10[4]
Appearance White to off-white solidWhite to off-white solid[4]
Solubility Sparingly soluble in water; soluble in methanol and other polar organic solvents.Soluble in methanol.[4] Sparingly soluble in water.

The melting point of this compound is slightly higher than that of the 3,4-isomer, which can be attributed to differences in crystal lattice packing influenced by the positions of the fluorine atoms.

The solubility of both isomers in water is expected to be low, a common characteristic of cinnamic acid and its derivatives.[6][7] However, they exhibit good solubility in polar organic solvents such as methanol, which is a key consideration for their use in organic synthesis.[4]

Synthesis and Reactivity: Exploring Chemical Versatility

Both 2,3- and 3,4-Difluorocinnamic acid can be synthesized through established methods for α,β-unsaturated carboxylic acids, with the choice of starting material being the corresponding difluorobenzaldehyde.

Experimental Protocol: Knoevenagel-Doebner Condensation for the Synthesis of Difluorocinnamic Acids

This protocol provides a general procedure for the synthesis of difluorocinnamic acid isomers.

Materials:

  • Appropriate difluorobenzaldehyde (2,3-difluorobenzaldehyde or 3,4-difluorobenzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure difluorocinnamic acid.

  • Dry the purified product under vacuum.

G cluster_synthesis Synthesis Workflow Starting_Materials 2,3- or 3,4-Difluorobenzaldehyde + Malonic Acid Reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Reflux) Starting_Materials->Reaction Workup Acidification (HCl) Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Final_Product Pure Difluorocinnamic Acid Purification->Final_Product

General workflow for the synthesis of difluorocinnamic acids.

The reactivity of both isomers is dominated by the carboxylic acid and the α,β-unsaturated alkene functionalities. The carboxylic acid group can undergo esterification, amidation, and conversion to the corresponding acid chloride. The alkene can participate in addition reactions and serve as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the difluorinated phenyl ring can influence the reactivity of these functional groups. For instance, the increased acidity of the carboxylic acid in 3,4-difluorocinnamic acid can facilitate its conversion to more reactive species for amide coupling reactions.[8]

Biological Activities and Applications: A Focus on the 3,4-Isomer

While both isomers are valuable synthetic intermediates, the available literature predominantly highlights the biological significance of 3,4-Difluorocinnamic acid as a precursor for pharmacologically active molecules.

  • Anticancer and Radiosensitizing Agents: 3,4-Difluorocinnamic acid is a key building block in the synthesis of psammaplin A derivatives, which have shown potential as radiosensitizers for human lung cancer.[3] A product derived from this acid demonstrated a potency of 16.14 μM.[3]

  • 5-HT₃ Antagonists: This isomer is utilized in the synthesis of substituted isoquinolones that act as potent 5-HT₃ antagonists.[3] These compounds are of interest for their potential application in managing chemotherapy-induced nausea and vomiting.[1]

In contrast, there is a notable lack of specific biological activity data for This compound in the current scientific literature. However, based on the known broad-spectrum biological activities of cinnamic acid and its derivatives, including antimicrobial and anticancer effects, it is plausible that the 2,3-isomer could also exhibit interesting pharmacological properties.[9][10] Further research is warranted to explore the biological potential of this isomer.

The introduction of fluorine atoms is known to enhance metabolic stability by blocking sites of enzymatic oxidation.[11] This makes both difluorocinnamic acid isomers attractive scaffolds for the design of drug candidates with improved pharmacokinetic profiles.

Analytical Characterization: Spectroscopic Fingerprints

The structural differences between 2,3- and 3,4-Difluorocinnamic acid can be readily distinguished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers will show characteristic signals for the vinyl protons of the acrylic acid moiety, typically as doublets with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. The aromatic region will display complex splitting patterns due to the presence of the two fluorine atoms and the remaining aromatic protons. The key difference will be in the chemical shifts and coupling patterns of these aromatic protons, which are highly sensitive to the positions of the fluorine substituents.

¹³C NMR: The carbon NMR spectra will also show distinct differences. The chemical shifts of the carbon atoms in the phenyl ring will be significantly influenced by the location of the fluorine atoms due to their strong electron-withdrawing and through-space effects.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1630 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands corresponding to the C-F stretching and various bending vibrations, allowing for the differentiation of the two isomers.

Experimental Protocol: HPLC Analysis of Difluorocinnamic Acid Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed for optimal separation.

Procedure:

  • Prepare standard solutions of 2,3- and 3,4-Difluorocinnamic acid in the mobile phase or a suitable solvent.

  • Prepare the sample solution by dissolving the unknown mixture in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 275 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the standards and quantify the isomers based on the peak areas.

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis

References

Differentiating Difluorocinnamic Acid Isomers: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification of isomers is paramount. Difluorocinnamic acids, a class of compounds with significant potential in drug development and as precursors for advanced materials, exist in various isomeric forms depending on the placement of the two fluorine atoms on the phenyl ring. These subtle structural differences can lead to profound variations in chemical reactivity, biological activity, and material properties. Consequently, the ability to unequivocally distinguish between these isomers is a critical analytical challenge.

This guide provides an in-depth comparison of the spectroscopic data for common difluorocinnamic acid isomers, offering a practical framework for their differentiation using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind the spectral differences and following the detailed experimental protocols, researchers can confidently identify and characterize their specific isomer of interest.

The Foundation of Differentiation: Why Isomerism Matters

The position of the fluorine atoms on the aromatic ring of cinnamic acid dramatically influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior. This forms the basis for spectroscopic differentiation. For instance, the electronegativity of fluorine alters the electron density of nearby protons and carbons, leading to predictable shifts in NMR spectra. Similarly, the symmetry of the substitution pattern affects the number of unique signals in NMR and the vibrational modes observed in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus. We will explore ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary perspective.

The Causality Behind NMR Spectral Differences

The chemical shift of a nucleus in an NMR spectrum is determined by the extent to which it is "shielded" from the external magnetic field by the surrounding electron cloud. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect is distance-dependent, allowing for the differentiation of isomers based on the relative positions of the fluorine atoms to the protons and carbons.

Furthermore, spin-spin coupling between nuclei provides invaluable structural information. The coupling constants (J-values) between protons, between protons and fluorine, and between carbon and fluorine are highly dependent on the number of bonds separating the coupled nuclei and their dihedral angles. These coupling patterns serve as a fingerprint for each isomer.

¹H NMR Spectroscopy

In ¹H NMR, the position of the fluorine atoms dictates the chemical shifts and splitting patterns of the aromatic and vinylic protons. Protons ortho to a fluorine atom will experience the strongest deshielding and thus appear furthest downfield. The coupling between protons and fluorine atoms (JHF) provides additional diagnostic information, with the magnitude of the coupling constant varying with the number of bonds separating the nuclei (²JHF, ³JHF, ⁴JHF).

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aromatic ring and the cinnamic acid backbone are influenced by the position of the fluorine substituents. Carbons directly bonded to fluorine (C-F) will exhibit the largest downfield shifts. Furthermore, the one-bond carbon-fluorine coupling constants (¹JCF) are typically large and highly characteristic, providing a clear indication of the fluorine substitution pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a direct and highly sensitive method for analyzing fluorinated compounds.[1] The chemical shifts of the fluorine nuclei are extremely sensitive to their electronic environment, providing a wide spectral dispersion that often allows for the clear resolution of signals from different fluorine atoms within a molecule and between isomers.[2][3] The coupling between non-equivalent fluorine atoms (JFF) in difluorinated compounds can also be a powerful diagnostic tool.

Comparative NMR Data for Difluorocinnamic Acid Isomers

IsomerKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Key ¹⁹F NMR Features (δ, ppm)
2,3-Difluorocinnamic Acid Aromatic protons show complex splitting due to H-H and H-F coupling.Carbons bearing fluorine (C-2, C-3) are significantly shifted downfield.Two distinct fluorine signals, each coupled to the other and to nearby protons.
2,4-Difluorocinnamic Acid Aromatic protons exhibit distinct splitting patterns reflecting their positions relative to the two fluorine atoms.Characteristic shifts for C-2 and C-4, with large ¹JCF couplings.Two separate fluorine signals with characteristic chemical shifts and coupling constants.
2,5-Difluorocinnamic Acid Aromatic region shows a complex pattern due to multiple H-F couplings.[4]C-2 and C-5 carbons are downfield and show large ¹JCF couplings.[4]Two distinct fluorine resonances.
2,6-Difluorocinnamic Acid Due to symmetry, a simpler aromatic proton pattern is expected compared to other ortho/meta isomers.Symmetrical substitution pattern leads to fewer unique carbon signals in the aromatic region.A single fluorine signal is expected due to the equivalence of the two fluorine atoms.
3,4-Difluorocinnamic Acid Aromatic protons form a characteristic pattern for a 1,2,4-trisubstituted benzene ring.[5]C-3 and C-4 carbons are downfield with large ¹JCF couplings.Two distinct fluorine signals, likely appearing as doublets due to F-F coupling.
3,5-Difluorocinnamic Acid A simpler aromatic proton pattern due to symmetry.[6]Symmetrical substitution results in fewer unique carbon signals.[7]A single fluorine resonance is expected due to symmetry.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are general characteristics.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis of difluorocinnamic acid isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Causality Behind IR Spectral Differences

The key vibrational bands in difluorocinnamic acid isomers are associated with the carboxylic acid group (O-H and C=O stretching), the carbon-carbon double bond (C=C stretching), and the aromatic ring (C-H and C=C stretching, and C-H bending). The position of the fluorine atoms can influence the frequencies of these vibrations through electronic and steric effects. The strong C-F stretching vibrations, typically found in the 1300-1000 cm⁻¹ region, will also be characteristic for each isomer. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic ring and can be a powerful diagnostic tool.

Comparative IR Data for Difluorocinnamic Acid Isomers

IsomerKey IR Absorption Bands (cm⁻¹)
General Features Broad O-H stretch (~3300-2500), C=O stretch (~1700-1670), C=C stretch (~1640-1620), Aromatic C=C stretches (~1600-1450), C-F stretches (~1300-1000), Out-of-plane C-H bending (~900-650).
Isomer-Specific Differences The precise frequencies of the C-F stretching bands and the pattern of the out-of-plane C-H bending bands will be unique to each isomer's substitution pattern. For example, the number and position of bands in the fingerprint region will differ significantly.

Note: Spectra are typically recorded on solid samples (KBr pellet or ATR).

Experimental Protocol: IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For difluorocinnamic acids, the principal absorption bands arise from π → π* transitions within the conjugated system of the aromatic ring and the acrylic acid side chain.

The Causality Behind UV-Vis Spectral Differences

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of substituents on the chromophore.[8] While all difluorocinnamic acid isomers possess the same basic chromophore, the position of the fluorine atoms can subtly influence the energy of the electronic transitions.[7] Electron-withdrawing groups like fluorine can cause a small shift in the λmax, and the magnitude and direction of this shift can vary depending on the isomer.[9]

Comparative UV-Vis Data for Difluorocinnamic Acid Isomers

IsomerExpected λmax (nm)
General Features A strong absorption band is expected in the UV region, characteristic of the cinnamic acid chromophore.[10]
Isomer-Specific Differences Minor shifts in the λmax are anticipated between isomers due to the differing electronic effects of the fluorine atoms at various positions on the aromatic ring. These differences may be small and require a high-resolution spectrophotometer for accurate determination.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is invaluable for confirming the molecular weight and deducing structural features.

The Causality Behind MS Fragmentation Differences

Upon ionization in the mass spectrometer, the molecular ion of a difluorocinnamic acid isomer can undergo fragmentation. The fragmentation pathways are influenced by the stability of the resulting fragment ions. The position of the fluorine atoms can affect the stability of certain fragments, leading to differences in the relative abundances of fragment ions in the mass spectra of the isomers. Common fragmentation pathways for cinnamic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[2] The presence of fluorine atoms will also lead to characteristic fragmentation patterns, including the loss of HF or a fluorine radical.[11] For compounds containing halogens, the isotopic pattern can also be diagnostic.[12]

Comparative MS Data for Difluorocinnamic Acid Isomers

IsomerKey Fragmentation Pathways
General Features Molecular ion peak (M⁺) at m/z 184. Fragments corresponding to the loss of H₂O (m/z 166), COOH (m/z 139), and CO (from the carboxyl group, leading to further fragmentation).
Isomer-Specific Differences The relative intensities of the fragment ions can vary between isomers. For example, the propensity to lose HF or a fluorine radical may be influenced by the stability of the resulting carbocation, which is dependent on the fluorine substitution pattern. Detailed analysis of the fragmentation patterns is necessary to distinguish the isomers.

Experimental Protocol: Mass Spectrometry

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The differentiation of difluorocinnamic acid isomers is a readily achievable analytical task when a multi-technique spectroscopic approach is employed. ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy offer the most definitive data for structural elucidation, providing detailed information on the chemical environment of each nucleus. IR spectroscopy serves as a valuable complementary technique for confirming functional groups and providing a fingerprint of the substitution pattern. While UV-Vis spectroscopy may show only subtle differences, it can be useful for quantitative analysis. Mass spectrometry confirms the molecular weight and offers insights into the stability of the isomers through their fragmentation patterns. By leveraging the strengths of each of these techniques and understanding the underlying principles of how fluorine substitution influences the spectroscopic data, researchers can confidently and accurately characterize their difluorocinnamic acid isomers, paving the way for their successful application in drug discovery and materials science.

References

A Guide to the Synthesis and Spectral Validation of 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cinnamic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating physicochemical and biological properties. 2,3-Difluorocinnamic acid, a fluorinated derivative of the naturally occurring cinnamic acid, serves as a pivotal building block for synthesizing a range of pharmaceutically active compounds. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, improve binding affinity, and alter electronic characteristics, making it a valuable precursor for novel therapeutics.

This guide provides an in-depth, experience-driven walkthrough of a robust synthesis of this compound. More critically, it establishes a comprehensive framework for its definitive validation using a suite of spectroscopic techniques. Our core philosophy is that a synthesis is only as reliable as its validation. Therefore, we will not only describe protocols but also delve into the causal reasoning behind our analytical choices, ensuring that every claim is substantiated by verifiable spectral data.

I. Synthesis Strategy: The Perkin Reaction

For the synthesis of α,β-unsaturated aromatic acids like this compound, the Perkin reaction remains a classic and effective method.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[3] We select this method for its reliability and the use of readily accessible starting materials.

The reaction proceeds via an aldol-type condensation. The weak base, typically anhydrous sodium acetate, deprotonates the acetic anhydride to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of 2,3-difluorobenzaldehyde. A subsequent series of steps involving dehydration and hydrolysis yields the target trans-2,3-Difluorocinnamic acid. The high temperature is a critical parameter, necessary to drive the reaction, particularly the dehydration step.[4]

Reaction Scheme: 2,3-Difluorobenzaldehyde + Acetic Anhydride --(NaOAc, Heat)--> this compound

II. The Cornerstone of Synthesis: Definitive Spectral Validation

A synthesized compound is merely a hypothesis until its structure and purity are rigorously confirmed. Spectroscopic analysis provides the empirical evidence needed to validate the outcome of the synthesis. For this compound, a multi-technique approach using NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. We utilize both ¹H and ¹³C NMR to map out the carbon-hydrogen framework and confirm the presence and connectivity of all atoms.

¹H NMR (Proton NMR) Analysis: The ¹H NMR spectrum provides a detailed picture of the hydrogen environments. For this compound, we expect to see distinct signals for the carboxylic acid proton, the two vinylic protons, and the three aromatic protons.

  • Vinylic Protons: The two protons on the carbon-carbon double bond (α and β to the carbonyl) are of paramount diagnostic importance. They will appear as two distinct doublets. The key validation parameter here is the coupling constant (J-value). A large coupling constant, typically in the range of 15-18 Hz, is definitive proof of a trans configuration around the double bond, which is the thermodynamically favored product of the Perkin reaction.[5][6] The proton alpha to the carbonyl will be further downfield due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: The three protons on the difluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. This complex multiplet in the aromatic region (typically ~7.0-7.8 ppm) is a clear indicator of the substituted phenyl ring.

  • Carboxylic Acid Proton: A broad singlet, typically far downfield (>12 ppm), is characteristic of the acidic proton of the carboxylic acid group. Its chemical shift can be variable and is sensitive to solvent and concentration.

¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, we expect to see 9 distinct carbon signals, as all carbons are in unique electronic environments.

  • Carbonyl Carbon: The signal for the carboxylic acid carbonyl (C=O) will be found in the characteristic downfield region for carboxylic acids, typically around 165-175 ppm.[7]

  • Vinylic Carbons: Two signals corresponding to the alkene carbons will be present in the 115-145 ppm range.

  • Aromatic Carbons: The six aromatic carbons will appear in the 110-155 ppm region. The two carbons directly bonded to fluorine atoms will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. This is a critical validation point confirming the position of the fluorine substituents.[8]

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display several characteristic absorption bands that confirm its key structural features.[9][10]

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ confirms the presence of the conjugated carbonyl group of the carboxylic acid.[11]

  • C=C Stretch: An absorption band around 1620-1640 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond of the alkene.[11]

  • C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will appear in the fingerprint region (<900 cm⁻¹).

C. Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry provides the definitive molecular weight of the compound and offers insights into its structure through fragmentation patterns.

  • Molecular Ion Peak: For this compound (C₉H₆F₂O₂), the expected molecular weight is 184.14 g/mol .[12] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆F₂O₂ with high accuracy.

  • Fragmentation Pattern: A common fragmentation pathway for cinnamic acids under electron ionization (EI) is the loss of the carboxyl group as CO₂ (44 Da) or the loss of a hydroxyl radical (•OH, 17 Da).[13] Observing a prominent fragment ion at m/z 140 ([M-CO₂]⁺) would strongly support the proposed structure.

III. Summary of Validation Data

The following table summarizes the expected key spectral data for the successful validation of this compound.

Spectroscopic TechniqueFeatureExpected Value/ObservationConfirmation
¹H NMR Vinylic ProtonsTwo doublets, J ≈ 15-18 Hztrans-Alkene geometry
Aromatic ProtonsComplex multiplets (~7.0-7.8 ppm)Substituted phenyl ring
Carboxylic ProtonBroad singlet (>12 ppm)Carboxylic acid group
¹³C NMR Carbonyl Carbon~165-175 ppmCarboxylic acid group
Aromatic C-FDoublets with large ¹JCFFluorine substitution
IR Spectroscopy O-H StretchBroad, ~2500-3300 cm⁻¹Carboxylic acid group
C=O StretchStrong, sharp, ~1680-1710 cm⁻¹Conjugated carbonyl
C=C StretchMedium, ~1620-1640 cm⁻¹Alkene group
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 184.14Correct molecular weight

IV. Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from starting materials to a fully validated final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage A 2,3-Difluorobenzaldehyde + Acetic Anhydride + Sodium Acetate B Perkin Reaction (Heating) A->B C Crude Reaction Mixture B->C D Acidification & Precipitation C->D E Filtration & Washing D->E F Recrystallization E->F G Pure this compound F->G H Spectroscopic Analysis G->H I ¹H & ¹³C NMR H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L Validated Product (Structure & Purity Confirmed) I->L J->L K->L

Caption: Workflow from Synthesis to Spectroscopic Validation.

V. Comparison with Alternative Synthetic Routes

While the Perkin reaction is robust, it is essential to be aware of alternative methods. The Wittig reaction provides a powerful alternative for forming the carbon-carbon double bond.[5][14][15]

  • Wittig Reaction: This method involves reacting 2,3-difluorobenzaldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane.

    • Advantages: The Wittig reaction, particularly with stabilized ylides, is often highly stereoselective for the trans isomer and can proceed under milder conditions than the Perkin reaction.[6] This can be beneficial for sensitive substrates.

    • Disadvantages: The preparation of the phosphorus ylide is an additional step. A significant byproduct of the reaction is triphenylphosphine oxide, which must be carefully removed from the product, sometimes requiring column chromatography.[15]

In comparison, the Perkin reaction is operationally simpler and avoids the stoichiometric phosphorus byproduct, although it often requires higher temperatures and may sometimes yield a mixture of isomers if conditions are not carefully controlled.[4]

VI. Detailed Experimental Protocols

A. Synthesis of this compound via Perkin Reaction
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-difluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (2.0 eq). Causality: Acetic anhydride serves as both the reactant and the solvent. Anhydrous sodium acetate is crucial, as water can inhibit the reaction.

  • Reaction: Heat the mixture to 180°C with continuous stirring for 5-7 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water.

  • Hydrolysis & Precipitation: Add a solution of sodium hydroxide to hydrolyze any remaining anhydride and then acidify the mixture with concentrated hydrochloric acid until the pH is ~2. The target product will precipitate as a solid. Causality: The product is a carboxylic acid, which is insoluble in acidic aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Final Product: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-2,3-Difluorocinnamic acid as a white crystalline solid.

B. Protocol for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the crystalline product with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a direct measurement of the solid.

  • Mass Spectrometry: Dissolve a sub-milligram quantity of the product in a suitable volatile solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

References

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern drug design. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of fluorinated cinnamic acid derivatives, a class of compounds demonstrating a broad spectrum of pharmacological activities. By examining the influence of fluorine substitution on their biological effects, we aim to provide a valuable resource for the rational design of novel therapeutics. Cinnamic acid and its derivatives are naturally occurring compounds that have long been recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1]. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical and biological properties of these molecules, often leading to enhanced potency, metabolic stability, and bioavailability[2][3][4].

The Impact of Fluorination on Physicochemical Properties and Bioactivity

The introduction of fluorine into the cinnamic acid scaffold significantly modifies its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP)[5][6]. These parameters are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile[2]. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can increase the acidity of the carboxylic acid group and influence interactions with biological targets[5][6].

The position of the fluorine substituent on the phenyl ring is a critical determinant of biological activity[5]. For instance, para-substitution with fluorine has been shown to be favorable for various activities, including anti-tuberculosis and anticancer effects[7]. The electron-withdrawing nature of fluorine can enhance the antimicrobial and antifungal properties of cinnamic acid derivatives[1].

Comparative Analysis of Biological Activities

This guide will delve into a comparative analysis of fluorinated versus non-fluorinated cinnamic acid derivatives across several key therapeutic areas. We will present experimental data to illustrate the tangible effects of fluorination.

Anticancer Activity

Cinnamic acid derivatives have emerged as a promising framework for the development of anticancer agents, targeting various mechanisms including tubulin polymerization and EGFR tyrosine kinase inhibition[5][8]. Fluorination of the cinnamic acid scaffold has been shown to enhance cytotoxic activity against various cancer cell lines[5][8].

A study on a series of p-fluorocinnamide derivatives revealed their cytotoxic activity against the HepG2 liver cancer cell line[5][8]. One derivative, an imidazolone-bearing compound, displayed an IC50 value of 4.23 μM, which was more potent than the staurosporine reference[5][8]. This highlights the potential of fluorinated cinnamic amides in cancer therapy.

Table 1: Comparative Anticancer Activity of a Fluorinated Cinnamide Derivative

CompoundTarget Cell LineIC50 (μM)Reference CompoundIC50 (μM)
Imidazolone derivative 6HepG2 (Liver Cancer)4.23Staurosporine (STU)5.59
Enzyme Inhibition

Fluorinated cinnamic acid derivatives have demonstrated potent inhibitory activity against various enzymes implicated in disease pathogenesis.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders[9]. A comparative study of trans-3,4-difluorocinnamic acid and its non-fluorinated analog, trans-cinnamic acid, showed that the fluorinated compound exhibited slightly enhanced inhibitory activity against mushroom tyrosinase[9]. This suggests that the electron-withdrawing fluorine atoms may subtly enhance the binding affinity to the enzyme's active site[9].

Table 2: Comparative Tyrosinase Inhibitory Activity

CompoundInhibition TypeIC50 (mM)
trans-3,4-Difluorocinnamic acidCompetitive0.78 ± 0.02
trans-Cinnamic acidCompetitive0.80 ± 0.02

Inhibitors of AChE and BChE are crucial for the management of Alzheimer's disease. The substitution pattern of fluorine on the cinnamic acid ring significantly affects the inhibitory activity and selectivity. Generally, para-substituted fluoro- and chloro-derivatives exhibit potent activity against AChE and poor activity against BChE, while ortho-substituted analogs show the opposite effect[2].

Antimicrobial Activity

Fluorination has been shown to enhance the antibacterial activity of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis[5][7]. A 4-fluorocinnamic acid derivative demonstrated significantly higher activity against the H37Ra strain of M. tuberculosis compared to the parent compound, with an IC50 of 0.36 µg/mL[7].

Table 3: Comparative Anti-tuberculosis Activity

CompoundTarget StrainIC50 (µg/mL)
4-fluoro phenyl ring substituted derivativeM. tuberculosis H37Ra0.36
Unsubstituted Cinnamic Acid DerivativeM. tuberculosis H37Ra>30

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity[9].

Protocol:

  • Reagent Preparation:

    • Potassium Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL) in cold buffer.

    • L-DOPA Solution (e.g., 2.5 mM) in buffer (prepare fresh).

    • Test Compound Stock Solution (e.g., 10 mM) in DMSO, with further dilutions in buffer.

    • Positive Control (e.g., Kojic Acid) Stock Solution.

  • Assay Procedure (96-well plate):

    • To each well, add buffer, test compound (or positive control), and tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode for 20-30 minutes, with readings at regular intervals[10].

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the inhibitor[10].

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This colorimetric assay is based on the Ellman method[11].

Protocol:

  • Reagent Preparation:

    • Assay Buffer (0.1 M sodium phosphate, pH 8.0).

    • AChE Enzyme Solution.

    • Substrate (Acetylthiocholine - ATCh) Solution.

    • Ellman's Reagent (DTNB) Solution.

    • Test Inhibitor Solutions.

  • Assay Procedure (96-well plate):

    • Add buffer, inhibitor solution, and AChE solution to the wells.

    • Pre-incubate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding a working reagent mix containing ATCh and DTNB.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.

  • Data Analysis: Calculate the rate of reaction to determine AChE activity and inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which fluorinated cinnamic acid derivatives exert their effects is crucial for targeted drug development.

EGFR-TK Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers[12][13]. Cinnamic acid derivatives have been investigated as EGFR-TK inhibitors[5][8][14]. The introduction of a fluorine atom can enhance the binding affinity of these inhibitors to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways[13].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Fluorinated_Cinnamic_Acid Fluorinated Cinnamic Acid Derivative Fluorinated_Cinnamic_Acid->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive complex) p50_p65 p50/p65 (Active dimer) p50_p65_IkBa->p50_p65 IκBα degradation Inflammatory_Genes Inflammatory Gene Transcription p50_p65->Inflammatory_Genes Translocates & Activates Fluorinated_Cinnamic_Acid Fluorinated Cinnamic Acid Derivative Fluorinated_Cinnamic_Acid->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Difluorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring safety and efficacy. Positional isomers, such as the various forms of difluorocinnamic acid (DFCA), present a significant analytical challenge due to their nearly identical physicochemical properties. The choice of analytical method can have profound implications on data integrity. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust analysis of DFCA isomers. By grounding our protocols in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we offer a scientifically rigorous approach to ensure consistency and reliability across different analytical platforms.[1][2][3]

The Analytical Imperative: Why Isomer Separation Matters

Difluorocinnamic acid is a versatile building block in the synthesis of various pharmacologically active compounds.[4] Depending on the position of the two fluorine atoms on the benzene ring (e.g., 2,4-DFCA, 3,4-DFCA, 3,5-DFCA), the resulting molecule can have vastly different biological activities, metabolic fates, and toxicity profiles. Consequently, a synthetic process intended to produce one isomer may yield others as process-related impurities. Regulatory bodies rightly demand that these isomers be identified and quantified with high precision.

The analytical challenge stems from the fact that positional isomers have the same molecular weight and often exhibit very similar polarities, making them notoriously difficult to separate using standard chromatographic techniques.[5] This necessitates the development of highly selective methods and, crucially, the cross-validation of orthogonal methods to ensure the results are accurate and unbiased by the specific analytical technique employed.

A Tale of Two Techniques: HPLC vs. GC-MS

To achieve robust analytical data, it is best practice to employ two methods based on different separation principles. For DFCA isomers, Reversed-Phase HPLC and GC-MS (following derivatization) represent two powerful, orthogonal approaches.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity and hydrophobicity.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, driven by volatility and boiling point.
Analyte State Analyzed in solution at or near ambient temperature.Requires analytes to be volatile and thermally stable. Carboxylic acids like DFCA require derivatization.
Strengths - Wide applicability for non-volatile and thermally labile compounds.- Excellent for separating compounds with subtle polarity differences.- Robust and highly reproducible.- Exceptional resolving power and peak efficiency.- Mass Spectrometry (MS) provides definitive structural confirmation and high specificity.
Challenges - Peak co-elution can be an issue for very similar isomers.- Requires careful selection of stationary phase for optimal selectivity.- Derivatization adds a sample preparation step, which can introduce variability.[6][7][8]- Not suitable for non-volatile or thermally unstable compounds.

The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation is the formal process of confirming that two distinct analytical procedures provide equivalent results for the same set of samples. This process is anchored in the validation parameters outlined in the ICH Q2(R1) guideline.[1][2] The primary method (e.g., HPLC) is typically fully validated, while the secondary, orthogonal method (e.g., GC-MS) is validated against it.

The workflow for this process is as follows:

CrossValidationWorkflow cluster_0 Method 1: Primary (e.g., HPLC-UV) cluster_1 Method 2: Orthogonal (e.g., GC-MS) M1_Dev Method Development & Optimization M1_Val Full Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD/LOQ - Robustness M1_Dev->M1_Val Finalized Protocol Samples Identical Sample Set (Spiked at various levels) M1_Val->Samples M2_Dev Method Development & Optimization (inc. Derivatization) M2_XVal Cross-Validation - Specificity - Comparative Accuracy - Comparative Precision M2_Dev->M2_XVal M2_XVal->Samples Stats Statistical Comparison - Paired t-test - F-test - Bland-Altman Analysis Samples->Stats Conclusion Conclusion: Methods are Equivalent / Biases Identified Stats->Conclusion Assess Equivalency DecisionTree Start What is the Analytical Goal? Goal1 Routine QC Release Testing (High Throughput) Start->Goal1 Goal2 Impurity Identification & Structural Confirmation Start->Goal2 Goal3 Analysis of Trace-Level Impurities Start->Goal3 Method1 Use Validated HPLC-UV Method Goal1->Method1 Rationale: Faster sample prep, proven robustness Method2 Use GC-MS Method Goal2->Method2 Rationale: MS provides definitive mass data Method3 Use GC-MS in SIM mode or LC-MS/MS Goal3->Method3 Rationale: Superior sensitivity and specificity

References

A Comparative Guide to the Efficacy of 2,3-Difluorocinnamic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2,3-difluorocinnamic acid derivatives as a promising class of enzyme inhibitors. Drawing upon established principles of medicinal chemistry and enzymology, we will explore their mechanism of action, compare their efficacy against various enzyme targets, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have long been a focal point in medicinal chemistry due to their extensive range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] At the core of these therapeutic effects is their capacity to interact with and modulate the activity of numerous enzymes implicated in human diseases.[3][4]

In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

This guide focuses on this compound derivatives, a subclass that combines the versatile cinnamic acid backbone with the advantageous properties of di-fluorination on the phenyl ring. We will dissect the available data on related cinnamic acid derivatives to build a predictive framework for the efficacy of this specific scaffold and outline the methodologies required to validate these hypotheses experimentally.

Foundational Principles: Mechanisms of Enzyme Inhibition

To appreciate the potential of this compound derivatives, a firm grasp of enzyme inhibition kinetics is essential. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be either reversible or irreversible.[5][6]

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effects can be reversed, typically by increasing the substrate concentration or by dialysis. Reversible inhibition is further classified into:

    • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[5]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[6]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its turnover number.[7]

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[5][6]

Understanding these mechanisms is crucial for interpreting experimental data and for designing more potent and selective inhibitors.[8]

Reversible Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive/Mixed Inhibition cluster_uncompetitive Uncompetitive Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S binds to E EI Enzyme-Inhibitor Complex (EI) E->EI I binds to E S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P Catalysis EI->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 E ES2 ES E2->ES2 EI2 EI E2->EI2 ESI2 ESI ES2->ESI2 P2 P ES2->P2 Catalysis EI2->ESI2 E3 E ES3 ES E3->ES3 ESI3 ESI ES3->ESI3 I binds to ES P3 P ES3->P3 Catalysis ESI3->ES3

Caption: Modes of reversible enzyme inhibition.

Comparative Efficacy Across Key Enzyme Targets

While specific data on this compound derivatives is emerging, we can extrapolate their potential by examining the extensive research on other substituted cinnamic acids. The difluoro substitution pattern is anticipated to enhance potency and selectivity through favorable electronic and steric interactions within the enzyme's active site.

Protein Tyrosine Phosphatases (PTPs)

Biological Role: PTPs are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. Dysregulation of PTPs, such as PTP1B, is implicated in diabetes, obesity, and cancer, making them attractive therapeutic targets.[9]

Inhibitory Profile: Cinnamic acid derivatives have been investigated as non-hydrolyzable phosphotyrosine (pTyr) mimetics. The acidic carboxylate group can mimic the phosphate moiety of the natural substrate. The 2,3-difluoro substitutions on the phenyl ring are expected to enhance this mimicry. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially improving electrostatic interactions with the positively charged residues in the PTP active site. Furthermore, these fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone.

DerivativeTarget EnzymeIC50 (µM)Reference
(Naphth-2-yl)difluoromethylphosphonic acidPTP-1B40-50[10]
(Naphth-1-yl)difluoromethylphosphonic acidPTP-1B40-50[10]
Hypothetical 2,3-DFCA PTP-1B < 40 (Predicted) N/A

This table includes data for phosphonic acid analogs as a reference for PTP inhibition, as they share the acidic moiety crucial for binding.

α-Glucosidase

Biological Role: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme are used to manage type 2 diabetes by delaying glucose absorption.

Inhibitory Profile: Numerous studies have demonstrated the potent α-glucosidase inhibitory activity of cinnamic acid derivatives.[7][11] The structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence activity.

A study on various cinnamic acid derivatives revealed that electron-donating groups, such as a methoxy group at the 4-position, enhance inhibitory activity.[11] Conversely, electron-withdrawing groups were found to decrease activity in that specific study.[11] However, the unique electronic properties of fluorine could present a different outcome. While fluorine is electron-withdrawing by induction, it can be a weak π-donor. This duality, combined with potential hydrogen bonding interactions, makes the 2,3-difluoro pattern an intriguing substitution to explore for α-glucosidase inhibition.

DerivativeTarget EnzymeIC50 (µM)Reference
Cinnamic Acidα-glucosidase65.23 ± 0.55[7]
4-Methylcinnamic Acidα-glucosidase39.91 ± 0.62[7]
4-Methoxy-trans-cinnamic acidα-glucosidasePotent inhibitor[11]
Acarbose (Standard)α-glucosidase634.28 ± 5.16[7]
Protein Kinases

Biological Role: Protein kinases are essential for cell signaling, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs.[3]

Inhibitory Profile: Cinnamic acid derivatives have been shown to inhibit various oncogenic protein kinases, often by competing with ATP for the kinase's active site.[3] The mode of inhibition can vary from ATP-competitive to mixed-competitive or non-competitive.[3] The planar structure of the cinnamic acid scaffold is well-suited to fit into the flat, hydrophobic ATP-binding pocket of many kinases. The 2,3-difluoro substitutions could enhance binding affinity through specific interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Experimental Protocols for Efficacy Evaluation

Rigorous and reproducible experimental design is paramount for the accurate assessment of enzyme inhibitors.

Workflow for Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Caption: General workflow for an IC50 determination assay.

Step-by-Step Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described in the literature for evaluating cinnamic acid derivatives.[7][11]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Inhibitor Solutions: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and low (<1%) to avoid solvent effects.

    • Control: Acarbose can be used as a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution.

    • Add 50 µL of the inhibitor solution (or buffer for the control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Determining the Mechanism of Inhibition

To elucidate the mechanism (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a linear transformation, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines indicates the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.[7]

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel enzyme inhibitors. By leveraging the foundational knowledge of cinnamic acid derivatives and the principles of fluorine chemistry, researchers can rationally design potent and selective modulators of key enzymatic targets. The anticipated benefits of the 2,3-difluoro substitution pattern—enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic properties—warrant a dedicated synthetic and screening effort.

Future work should focus on:

  • Systematic Synthesis: Preparing a library of this compound derivatives with diverse substitutions on the acrylic acid moiety to build a comprehensive SAR.

  • Broad-Spectrum Screening: Testing these compounds against a wide panel of enzymes, including PTPs, α-glucosidases, and protein kinases, to identify lead candidates.

  • In-depth Mechanistic Studies: Performing detailed kinetic analyses to understand the precise mechanism of inhibition for the most potent compounds.

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target enzymes to visualize the binding interactions and guide further optimization.

This systematic approach will unlock the full therapeutic potential of this compound derivatives and pave the way for the development of next-generation enzyme inhibitors.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 2,3-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking discovery is an unwavering commitment to safety. This guide provides essential, in-depth protocols for the safe handling of 2,3-Difluorocinnamic acid, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Here, we dissect the causality behind each procedural step, ensuring that every action is a self-validating component of a secure research environment.

Hazard Analysis: Understanding the Risks of this compound

Before any handling, a thorough understanding of the inherent hazards of this compound is critical. This aromatic carboxylic acid, while a valuable building block in pharmaceutical synthesis, presents a triad of primary hazards that demand meticulous attention.

According to multiple safety data sheets (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The solid, powdered form of this compound necessitates stringent controls to prevent the generation and inhalation of dust, which can lead to irritation of the respiratory tract.[4] Direct contact with the skin and eyes will result in irritation, underscoring the necessity of appropriate personal protective equipment (PPE).

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is detailed to empower you with the knowledge to make informed safety decisions.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with Nitrile or Neoprene Gloves: While specific breakthrough time data for this compound is not readily available, both nitrile and neoprene gloves offer good to excellent resistance against a wide range of organic acids.[5][6][7] Double-gloving provides an additional layer of protection against potential tears and contamination during doffing. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical Splash Goggles and a Face Shield: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[2] Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory to provide a seal around the eyes.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing, to protect the entire face.[5]
Body Protection Fully-Buttoned, Chemical-Resistant Laboratory Coat: A lab coat made of a chemical-resistant material, such as a polyester/cotton blend, is essential to protect against skin contact from spills and dust.[5] Ensure the coat is fully buttoned with the sleeves rolled down to cover the wrists.
Respiratory Protection NIOSH-Approved N95 Filtering Facepiece Respirator (Dust Mask): To mitigate the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved N95 respirator is the minimum requirement.[8][9][10] The "N" indicates it is not resistant to oil, which is not a concern with this solid compound, and the "95" signifies it filters at least 95% of airborne particles.[10] For procedures with a higher potential for aerosolization, a higher level of respiratory protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), should be considered.[8][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is non-negotiable. This workflow is designed to minimize exposure and ensure a controlled environment from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must occur within a designated area, preferably a certified chemical fume hood, to contain any dust.[4][12]

  • Ventilation Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and labeled waste containers, before introducing the chemical to the workspace.[12] This minimizes movement and the potential for contamination.

Donning Personal Protective Equipment

The order of donning PPE is critical to ensure complete and secure protection.

Donning_PPE A Lab Coat B Respirator (N95) A->B C Goggles and Face Shield B->C D Gloves (Double Pair) C->D

Figure 1: Sequential process for donning PPE.
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: Don your N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don the second pair of gloves over the first.

Handling the Compound: The Art of Weighing

Weighing powdered chemicals is a primary route for dust generation and exposure. The "tare method" within a chemical fume hood is the recommended procedure.[2][12]

  • Place a lidded container on the balance and press the tare button to zero the mass.[12]

  • Inside the fume hood, carefully transfer the desired amount of this compound into the container using a spatula. Avoid pouring directly from the stock bottle to minimize dust.[1]

  • Close the lid of the container and move it back to the balance to record the weight.

  • Return the container to the fume hood for any further manipulations.[12]

Post-Handling Procedures: Decontamination and Doffing

Proper doffing of PPE is as crucial as donning to prevent cross-contamination.

Doffing_PPE A Outer Gloves B Face Shield and Goggles A->B C Lab Coat B->C D Inner Gloves C->D E Respirator D->E F Hand Washing E->F

Figure 2: Sequential process for doffing PPE.
  • Decontaminate: Wipe down the work surface and any equipment with an appropriate solvent.

  • Doffing Sequence:

    • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

    • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

    • Lab Coat: Remove your lab coat, turning it inside out to contain any contaminants.

    • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

    • Respirator: Remove your respirator without touching the front.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Responsible Chemical Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.[1][12]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated solid waste.[1]

  • Unused Chemical: Unused this compound must be disposed of as hazardous chemical waste. Do not mix it with non-halogenated waste streams.[1][12]

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[2]

By integrating these detailed protocols into your daily laboratory practices, you not only ensure your personal safety but also uphold the highest standards of scientific responsibility. This commitment to a robust safety culture is the bedrock upon which reliable and reproducible research is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2,3-Difluorocinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.